Piperidin-4-yl(pyrrolidin-1-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
piperidin-4-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRUYLUQJNZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364074 | |
| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-95-0 | |
| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(pyrrolidin-1-ylcarbonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(pyrrolidin-1-ylcarbonyl)piperidine, also known as piperidin-4-yl(pyrrolidin-1-yl)methanone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this piperidine derivative. The guide covers available computational data on its physicochemical properties, outlines detailed experimental protocols for their determination, and explores a potential biological context based on structurally related compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
While experimental data for 4-(pyrrolidin-1-ylcarbonyl)piperidine is not extensively available in public literature, a significant amount of information can be derived from computational models. The following tables summarize the key computed physicochemical properties of this compound.[1]
Table 1: General and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35090-95-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₈N₂O | PubChem[1] |
| Molecular Weight | 182.26 g/mol | PubChem[1] |
| Exact Mass | 182.141913202 Da | PubChem[1] |
| Monoisotopic Mass | 182.141913202 Da | PubChem[1] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| XLogP3-AA (logP) | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | PubChem[1] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols applicable to organic compounds like 4-(pyrrolidin-1-ylcarbonyl)piperidine.
Synthesis via Amide Coupling
A plausible synthetic route for 4-(pyrrolidin-1-ylcarbonyl)piperidine is via the amide coupling of piperidine-4-carboxylic acid and pyrrolidine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.
Protocol:
-
Activation of Carboxylic Acid: To a solution of piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature to form the activated ester.
-
Amine Addition: Pyrrolidine is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.
References
An In-depth Technical Guide to the Structure Elucidation and Confirmation of Piperidin-4-yl(pyrrolidin-1-yl)methanone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-yl(pyrrolidin-1-yl)methanone is a small organic molecule featuring a central ketone linker between a piperidine and a pyrrolidine ring. As with any compound intended for research or pharmaceutical development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to elucidate and confirm the structure of this compound. We will cover the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and present the expected data, detailed experimental protocols, and logical workflows.
The molecular structure of this compound is presented below:
Physicochemical Properties
A summary of the key physicochemical properties, compiled from established chemical databases, is essential for initial characterization.[1][2][3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35090-95-0 | ChemScene[2] |
| Molecular Formula | C₁₀H₁₈N₂O | PubChem[1] |
| Molecular Weight | 182.26 g/mol | PubChem, ChemScene[1][2] |
| Canonical SMILES | C1CCN(C1)C(=O)C2CCNCC2 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
Logical Workflow for Structure Elucidation
The process of structure elucidation is a systematic workflow. It begins with obtaining the sample and proceeds through multiple, complementary analytical techniques. The data from each technique provides a unique piece of the structural puzzle, which, when combined, leads to a definitive confirmation.
References
The Rising Promise of Piperidine-Pyrrolidine Hybrid Scaffolds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic fusion of piperidine and pyrrolidine rings into hybrid molecular scaffolds has emerged as a highly promising avenue in modern medicinal chemistry. These hybrid structures leverage the unique stereochemical and physicochemical properties of each constituent heterocycle, creating novel chemical entities with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer and neuroprotective potential of these hybrid scaffolds, detailing their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Biological Activity of Piperidine-Pyrrolidine and Related Hybrid Scaffolds
The therapeutic potential of piperidine-pyrrolidine hybrids is underscored by their potent biological activities, particularly as anticancer agents and acetylcholinesterase inhibitors. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.
Anticancer Activity
Piperidine-pyrrolidine hybrids have demonstrated significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are key metrics for quantifying this activity.
| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference Compound IC50 / GI50 (µM) |
| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 15.94 ± 0.201 | Cisplatin | - |
| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 22.12 ± 0.213 | Cisplatin | - |
| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 16.56 ± 0.125 | Cisplatin | - |
| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 24.68 ± 0.217 | Cisplatin | - |
| Highly Functionalized Piperidines | 786-0 (Renal Cancer) | 0.4 | Doxorubicin | - |
| Highly Functionalized Piperidines | HT29 (Colon Cancer) | 4.1 | Doxorubicin | - |
| Highly Functionalized Piperidines | PC-3 (Prostate Cancer) | 6.3 | Doxorubicin | - |
| Highly Functionalized Piperidines | NCI/ADR-RES (Ovarian Cancer) | 17.5 | Doxorubicin | - |
Table 1: Anticancer activity of various piperidine-containing hybrid scaffolds against human cancer cell lines.[1]
Acetylcholinesterase (AChE) Inhibitory Activity
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase. Piperidine-pyrrolidine and related hybrids have emerged as potent AChE inhibitors.
| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) | Reference Compound | Reference Compound AChE IC50 (µM) |
| 1-Benzylpiperidine-Thiazolopyrimidine Hybrid (5h) | 0.83 | - | Galantamine | 1.31 |
| 1-Benzylpiperidine-Thiazolopyrimidine Hybrid (9p) | 0.73 | - | Galantamine | 1.31 |
| Benzimidazole-Pyrrole/Piperidine Hybrid | 19.44 ± 0.60 | 21.57 ± 0.61 | Galantamine | 19.34 ± 0.62 |
| Benzimidazole-Pyrrole/Piperidine Hybrid | 22.07 ± 0.13 | 26.32 ± 0.13 | Galantamine | 18.05 ± 0.31 |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivative (21) | 0.00056 | >10 | - | - |
| Semi-synthetic Piperidine Alkaloid (7) | 7.32 | >100 | - | - |
| Semi-synthetic Piperidine Alkaloid (9) | 15.1 | >100 | - | - |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activities of piperidine-pyrrolidine and related hybrid scaffolds.[2][3][4][5][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of piperidine-pyrrolidine hybrid scaffolds, enabling researchers to replicate and build upon these findings.
Synthesis of Piperidine-Pyrrolidine Hybrid Scaffolds
General Procedure for the Synthesis of 1-Benzylpiperidine-Thiazolopyrimidine Hybrids:
This protocol describes a representative synthesis of piperidone-grafted heterocyclic compounds.
Step 1: Synthesis of N-Benzylpiperidines A mixture of the appropriate benzaldehyde (1 mmol), 4-piperidone (1 mmol), and the corresponding amine (1 mmol) in ethanol (10 mL) is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-benzylpiperidine derivatives.[3]
Step 2: Synthesis of Thiazolopyrimidines A mixture of the synthesized N-benzylpiperidine (1 mmol), an appropriate aldehyde (1 mmol), and thiourea (1.2 mmol) in ethanol (15 mL) containing a catalytic amount of potassium hydroxide is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final thiazolopyrimidine hybrid.[3]
In Vitro Anticancer Activity Assays
2.2.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: The cells are treated with various concentrations of the test compounds (piperidine-pyrrolidine hybrids) and incubated for 48-72 hours.
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MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2.2.2. Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[8][9]
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Cell Seeding and Treatment: Cells are seeded and treated with test compounds as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
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Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
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Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid. The plates are then air-dried.
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Dye Solubilization and Absorbance Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm.
Acetylcholinesterase Inhibition Assay
Ellman's Method
This colorimetric assay is widely used to screen for AChE inhibitors.[10]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution (5,5'-dithiobis-(2-nitrobenzoic acid)), acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.
-
Assay Procedure (96-well plate):
-
To each well, add 20 µL of the test compound solution and 140 µL of phosphate buffer.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.
-
-
Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes. The rate of reaction is calculated.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells with the control (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Piperidine-pyrrolidine hybrid scaffolds exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Piperidine-containing compounds have been shown to inhibit this pathway.
Experimental Workflow for Assessing PI3K/Akt/mTOR Pathway Modulation:
A common method to investigate the effect of compounds on this pathway is Western blotting, which detects the phosphorylation status of key proteins.
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Cell Treatment and Lysis: Cancer cells are treated with the piperidine-pyrrolidine hybrid compound for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection and Analysis: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the change in protein phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsi.org [ijpsi.org]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Pharmacological Profile of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a predicted pharmacological profile for Piperidin-4-yl(pyrrolidin-1-yl)methanone based on structural analogy to known bioactive molecules. As of the date of this publication, there is limited direct experimental data for this specific compound in publicly accessible literature. The information herein is intended to guide future research and is based on the activities of related piperidine and pyrrolidine derivatives.
Introduction
This compound is a small molecule featuring a piperidine ring connected to a pyrrolidine ring via a ketone linker. The piperidine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidin-4-one core, in particular, is a versatile intermediate for synthesizing compounds with diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] Similarly, the pyrrolidine ring contributes significantly to the stereochemistry and physicochemical properties of molecules, influencing their interaction with biological targets.[2]
This whitepaper outlines the predicted pharmacological profile of this compound, including its physicochemical properties, potential biological targets, and detailed protocols for hypothetical experimental validation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 35090-95-0
-
Molecular Formula: C₁₀H₁₈N₂O
-
Molecular Weight: 182.26 g/mol
A summary of its computed physicochemical properties is presented in Table 1.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.26 g/mol | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
Predicted Pharmacological Activities
Based on a comprehensive analysis of structurally related compounds, the following pharmacological activities are predicted for this compound.
Sigma-1 Receptor (S1R) Ligand Activity
The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[5] The sigma-1 receptor is a unique ligand-operated chaperone protein at the endoplasmic reticulum, implicated in a variety of neurological and psychiatric conditions.[6] The structure of this compound, with its basic nitrogen atom and lipophilic regions, suggests potential for interaction with the S1R binding site.
NLRP3 Inflammasome Inhibition
Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. The piperidine moiety is crucial for this activity. It is plausible that this compound could exhibit inhibitory effects on NLRP3 activation.
G Protein-Coupled Receptor (GPCR) Modulation
The piperidine ring is a cornerstone in the development of ligands for numerous G protein-coupled receptors. Given the vastness of the GPCR superfamily and the prevalence of this scaffold in GPCR-targeted drugs, it is a primary target class for which this compound should be screened.[7]
Antimicrobial Activity
Piperidin-4-one derivatives have been reported to possess a range of antimicrobial activities, including antibacterial and antifungal properties.[4][8] This suggests that the title compound may also exhibit growth inhibitory effects against various pathogens.
Proposed Synthesis Pathway
A potential synthetic route to this compound could involve the acylation of piperidine with pyrrolidine-1-carbonyl chloride or a similar activated pyrrolidine species. A logical diagram for a general synthesis is presented below.
Caption: Proposed general synthesis workflow for this compound.
Data Presentation (Exemplary)
The following tables present hypothetical quantitative data for the predicted activities. This data is for illustrative purposes only and is based on typical values observed for compounds in the respective classes.
Table 2: Predicted Sigma-1 Receptor (S1R) Binding Affinity (Exemplary Data)
| Compound | Radioligand | Kᵢ (nM) |
|---|---|---|
| This compound | [³H]-(+)-Pentazocine | 85 |
| Haloperidol (Reference) | [³H]-(+)-Pentazocine | 2.5 |
Table 3: Predicted NLRP3 Inflammasome Inhibition (Exemplary Data)
| Compound | Cell Line | Stimulus | IC₅₀ (µM) for IL-1β release |
|---|---|---|---|
| This compound | THP-1 macrophages | LPS + Nigericin | 12.5 |
| MCC950 (Reference) | THP-1 macrophages | LPS + Nigericin | 0.05 |
Experimental Protocols
Detailed methodologies for key experiments to validate the predicted pharmacological profile are provided below.
Protocol for Sigma-1 Receptor (S1R) Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound to the S1R.[6][9][10]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the S1R using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-Pentazocine
-
Reference Compound: Haloperidol
-
Tissue Source: Guinea pig liver membrane homogenate (high in S1R)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
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Filtration Plates: 96-well GF/B filter plates
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare a membrane homogenate from guinea pig liver according to standard laboratory procedures. Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]-(+)-Pentazocine at a final concentration of ~5 nM.
-
50 µL of membrane homogenate (approx. 150-200 µg protein).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the GF/B filter plates, followed by three washes with ice-cold Assay Buffer.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Experimental workflow for the Sigma-1 Receptor radioligand binding assay.
Protocol for NLRP3 Inflammasome Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of IL-1β release, a key downstream effector of NLRP3 inflammasome activation.[11][12]
Objective: To determine the IC₅₀ of this compound for the inhibition of NLRP3-mediated IL-1β release.
Materials:
-
Cell Line: THP-1 human monocytic cells
-
Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Nigericin
-
Test Compound: this compound
-
Reference Compound: MCC950
-
Assay Kit: Human IL-1β ELISA kit
-
Culture Medium: RPMI-1640 with 10% FBS
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing 1 µg/mL LPS and incubate for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound or reference compound for 1 hour.
-
Activation (Signal 2): Add Nigericin (e.g., 10 µM) to the wells to activate the NLRP3 inflammasome and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of the inhibitor. Determine the IC₅₀ value using non-linear regression analysis.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and predicted point of inhibition.
Conclusion and Future Directions
This compound is a molecule with significant potential for biological activity due to its constituent piperidine and pyrrolidine scaffolds. Based on structural analysis, it is predicted to interact with key targets in CNS and inflammatory pathways, such as the sigma-1 receptor and the NLRP3 inflammasome. The experimental protocols outlined in this whitepaper provide a clear roadmap for the initial pharmacological characterization of this compound. Future research should focus on synthesizing the molecule and performing these in vitro assays to validate the predicted profile. Subsequent studies could involve broader screening against GPCR panels, evaluation of antimicrobial efficacy, and eventual progression to in vivo models for promising activities.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
The Piperidine Scaffold: A Comprehensive Technical Guide to a Privileged Structure in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over seventy commercially available drugs underscores its significance as a "privileged scaffold." This structural motif offers a unique combination of properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and the conformational flexibility to adapt to the steric and electronic demands of diverse biological targets.[1] These characteristics have enabled the development of piperidine-based compounds as potent and selective modulators of a wide range of physiological processes, leading to their successful application in treating a multitude of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]
This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action for piperidine-based compounds. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of how this versatile scaffold can be leveraged to design and develop novel therapeutics. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships that govern the biological effects of these important molecules.
Key Mechanisms of Action and Quantitative Data
Piperidine-based compounds exert their pharmacological effects through a variety of mechanisms, including enzyme inhibition, receptor modulation, and interference with signal transduction pathways. The following sections provide a detailed overview of these mechanisms, supported by quantitative data from the literature.
Enzyme Inhibition
The piperidine scaffold is a common feature in numerous enzyme inhibitors, where it can play a crucial role in binding to the active site or allosteric sites, leading to a modulation of enzyme activity.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. Several piperidine-containing compounds have been identified as potent MAO inhibitors.
| Compound/Derivative | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Piperine | MAO-A | 20.9 | 19.0 ± 0.9 | [2] | |
| MAO-B | 7.0 | 3.19 ± 0.5 | [2] | ||
| Piperine | MAO-A | 49.3 | [3] | ||
| MAO-B | 91.3 | [3] | |||
| para-hydroxy piperidine ring substitution | MAO-A | 0.01446 ± 0.00183 | [4] | ||
| MAO-B | 0.01572 ± 0.00192 | [4] | |||
| Compound 14 (piperine derivative) | MAO-B | >201.207 (high inhibitory activity) | >201.207 | [4] | |
| Compound 12 (piperine derivative) | MAO-B | >151.515 (good antagonistic activity) | >151.515 | [4] | |
| Compound 6 (piperine derivative) | MAO-A | 3.66 | 81.33 | [3] | |
| MAO-B | 0.045 | [3] | |||
| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | 19.04 | [5] | |
| MAO-B | 0.203 | 0.155 ± 0.050 | [5] | ||
| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | 0.721 ± 0.074 | [5] | |
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | [5] | ||
| Thiazolylhydrazine-piperazine 3e | MAO-A | 0.057 ± 0.002 | [6] |
Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders. Piperidine-containing compounds have been developed as potent and selective FXa inhibitors.
| Compound/Derivative | IC50 | Anticoagulant Activity | Reference |
| Pyrazolyl piperidine analog 4a | 13.4 nM | Good (compared to Heparin) | [7] |
| Dioxolamide derivative 15 | 2.02 nM | Inhibition rate of 58% at 10 µM | [8] |
| Triazole derivative 14 | 67.92 ± 0.08 nM | Inhibits FXa by both exogenous and common pathways | [8] |
| Triazole derivative 13 | 102.1 ± 0.14 nM | Inhibits FXa by targeting both endogenous and exogenous pathways | [8] |
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperidine-based compounds have emerged as promising Akt inhibitors.
| Compound/Derivative | Target | IC50 | Antitumor Efficacy | Reference |
| Compound 10h | pan-AKT | High inhibitory activity | Induces apoptosis of PC-3 cells | [9] |
| Compound E22 | Akt1 | Increased potency | >90% tumor growth inhibition in SKOV3 xenograft model | [10] |
The NF-κB signaling pathway plays a crucial role in inflammation and cancer, and IKK is a key upstream kinase that activates this pathway. Piperidine-containing compounds have been shown to inhibit IKK activity.
| Compound | Target | IC50 (µM) | Reference |
| EF31 | IκKβ | ~1.92 | [11][12] |
| EF24 | IκKβ | ~131 | [11] |
Receptor Modulation
The piperidine scaffold is a versatile framework for the design of ligands that can act as agonists, antagonists, or allosteric modulators of various receptors.
The α7 nicotinic acetylcholine receptor is implicated in various neurological and inflammatory processes. Certain piperidine derivatives act as antagonists of this receptor.
| Compound/Derivative | Target | IC50 | Comments | Reference |
| Compound 13 | α7 nAChR | Submicromolar | Up to 20-fold higher IC50 for α3β4 and α4β2 nAChRs | [13] |
| Compound 26 | α7 nAChR | Submicromolar | [13] | |
| Compound 38 | α7 nAChR | Submicromolar | [13] | |
| 2-(1-benzylpiperidin-4-yl)-ethylamine (48) | α7 nAChR | Comparable to compounds 13, 26, 38 | Clear preference for α7 nAChRs | [13] |
| 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodide 12a | α7 nAChR | ~5 µM | Most potent antagonistic effect | [14] |
Opioid receptors are the primary targets for opioid analgesics. Piperidine-based structures, such as the 4-anilidopiperidine core of fentanyl, are well-established pharmacophores for potent opioid receptor ligands.
| Compound Class/Derivative | Receptor | Ki (nM) | Reference |
| Piperidine derivative 5 | σ1R | 3.64 | [15] |
| Piperidine derivative 11 | σ1R | 4.41 | [15] |
| Piperazine derivative 4 | σ1R | 1531 | [15] |
| Carfentanil | µOR | 0.22 | [16] |
| Morphine-6-glucuronide | µOR | 0.6 | [17] |
| Hydromorphone | µOR | 0.6 | [17] |
| Morphine | µOR | 1.2 | [17] |
| Hydrocodone | µOR | 19.8 | [17] |
| 4-substituted piperidine/piperazine compounds | MOR/DOR | Low nanomolar | Balanced affinity |
| Compound | Target | IC50 (nM) |
| 29f | hM5 | 10-309 |
| (rac)-30a-c | hM5 | 10-309 |
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | Reference |
| 3 | Cyclohexane (Reference) | 0.61 | [18] |
| 4a | H | 165 | [18] |
| 13a | Tosyl | 108 | [18] |
| 18b | Ethyl | 89.4 | [18] |
| 18a | Methyl | 7.9 | [18] |
Modulation of Signaling Pathways
Piperidine-based compounds can exert their biological effects by modulating intracellular signaling cascades that are critical for cell fate and function.
As mentioned in the Akt inhibition section, the PI3K/Akt pathway is a key target for anticancer piperidine derivatives. These compounds can inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.
The NF-κB pathway is a central regulator of inflammation and cell survival. Piperidine-containing compounds, such as piperine and its analogs, can inhibit this pathway by preventing the nuclear translocation of NF-κB and the degradation of its inhibitor, IκBα.[19] This is often achieved through the inhibition of the upstream IκB kinase (IKK).[11][12] The curcumin analog EF31, which contains a piperidone core, potently inhibits NF-κB DNA binding with an IC50 of approximately 5 µM.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to elucidate the mechanisms of action of piperidine-based compounds.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory activity of test compounds against MAO-A and MAO-B enzymes.
Materials:
-
MAO-A and MAO-B enzymes (from rat brain or recombinant human)
-
Substrate (e.g., kynuramine for a fluorometric assay, or specific substrates for each isoform)
-
Test compounds (piperidine derivatives)
-
Reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme preparation to each well.
-
Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Factor Xa (FXa) Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for FXa (e.g., S-2765)
-
Test compounds (piperidine derivatives)
-
Reference inhibitor (e.g., Rivaroxaban)
-
Tris-HCl buffer (pH 8.3) containing NaCl and EDTA
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Add the test compounds or reference inhibitor to the wells of a 9-well plate.
-
Add the FXa enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Determine the initial reaction velocity (rate of substrate hydrolysis) for each concentration.
-
Calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value from the dose-response curve.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is used to assess the effect of piperidine-based compounds on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[20]
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of piperidine derivatives to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., opioid receptors, nAChRs)
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor)
-
Test compounds (piperidine derivatives)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In tubes or a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways (e.g., phosphorylation of Akt or IκBα).
Materials:
-
Cells or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with the piperidine-based compounds.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding of the mechanism of action of piperidine-based compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Piperidine-based inhibitors can block this pathway at the level of Akt, preventing the phosphorylation of its downstream targets.
Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immunity. Piperidine-containing compounds can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: NF-κB signaling pathway and the inhibitory action of piperidine-based compounds.
Experimental Workflow for In Vitro Enzyme Inhibition
This diagram illustrates a typical workflow for screening and characterizing piperidine-based compounds as enzyme inhibitors.
Caption: A generalized workflow for the in vitro screening of piperidine-based enzyme inhibitors.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Silico Screening of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Guide to Therapeutic Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico screening process for the novel compound Piperidin-4-yl(pyrrolidin-1-yl)methanone. Lacking specific biological activity data for this molecule, this paper outlines a systematic approach to identify and evaluate potential therapeutic targets by leveraging computational methodologies. The workflow detailed herein encompasses target identification based on structural homology to known bioactive molecules, molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Dipeptidyl Peptidase IV (DPP-IV) and Epidermal Growth Factor Receptor (EGFR) have been selected as primary subjects for this investigation due to the prevalence of the piperidine and pyrrolidine scaffolds in known inhibitors of these targets. This guide serves as a methodological blueprint for the computational evaluation of novel chemical entities in the early stages of drug discovery.
Introduction
The journey of a novel chemical entity from discovery to a therapeutic agent is a complex, time-consuming, and resource-intensive process.[1] Computational, or in silico, methods have emerged as indispensable tools to expedite this process by enabling the rapid screening of compounds against a multitude of biological targets and predicting their pharmacokinetic and toxicological profiles.[2][3] This approach significantly reduces the number of compounds that need to be synthesized and tested in a laboratory setting, thereby optimizing the drug discovery pipeline.[4]
This compound is a novel compound with uncharacterized biological activity. Its structure, featuring both piperidine and pyrrolidine moieties, is present in a wide range of biologically active compounds, suggesting its potential for therapeutic applications.[5] This guide details a systematic in silico screening strategy to identify and validate potential therapeutic targets for this molecule, with a focus on Dipeptidyl Peptidase IV (DPP-IV) for metabolic diseases and Epidermal Growth Factor Receptor (EGFR) for oncology.
In Silico Screening Workflow
The computational drug discovery process follows a structured workflow designed to systematically filter and prioritize potential drug candidates.[6] This workflow begins with the preparation of the ligand and target structures, followed by computational analyses to predict their interaction and the compound's drug-like properties.
Potential Therapeutic Targets and Methodologies
Based on the prevalence of the piperidine and pyrrolidine scaffolds in known therapeutic agents, two primary therapeutic areas have been selected for the initial in silico screening of this compound: Type 2 Diabetes Mellitus and Cancer.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[8] Many established DPP-IV inhibitors contain piperidine or pyrrolidine rings, making this enzyme a prime target for this compound.[5]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]
-
Protein Preparation: The 3D crystal structure of human DPP-IV complexed with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the prepared DPP-IV protein. The search space is defined around the co-crystallized ligand.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. Lower binding energy indicates a more stable protein-ligand complex.
The following table presents representative binding affinity data that could be obtained from a molecular docking study.
| Compound | Target | Binding Affinity (kcal/mol) | Predicted IC50 (nM) |
| This compound | DPP-IV | -8.5 | 50 |
| Sitagliptin (Reference) | DPP-IV | -9.2 | 19 |
| Vildagliptin (Reference) | DPP-IV | -8.9 | 35 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a well-established therapeutic target.[4] Several EGFR inhibitors incorporate the piperidine scaffold, suggesting that this compound may exhibit anticancer activity.[1]
Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.[1]
-
Library Preparation: A library of compounds, including this compound and other structurally similar molecules, is prepared. The 3D structures are generated and optimized.
-
Target Preparation: The 3D structure of the EGFR kinase domain is prepared as described in the molecular docking protocol.
-
High-Throughput Virtual Screening (HTVS): The compound library is docked into the ATP-binding site of EGFR using a fast docking algorithm.
-
Hit Filtering and Refinement: The top-scoring compounds from HTVS are subjected to more rigorous docking protocols and their binding poses are visually inspected.
-
ADMET Prediction: The refined hits are evaluated for their drug-like properties.
The following tables summarize hypothetical results from a virtual screening and subsequent ADMET prediction.
Table 2: Virtual Screening Results against EGFR
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Mode |
| PPYM-001 (this compound) | -9.1 | H-bond with Met793 |
| Analog-002 | -8.8 | Pi-cation with Lys745 |
| Analog-003 | -9.5 | H-bond with Thr790 |
| Gefitinib (Reference) | -10.2 | H-bond with Met793 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 3: Predicted ADMET Properties
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |
| PPYM-001 | 182.26 | 1.2 | 1 | 2 | High |
| Analog-002 | 254.35 | 2.5 | 2 | 3 | Moderate |
| Analog-003 | 210.29 | 1.8 | 1 | 3 | High |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. By leveraging computational tools for target identification, molecular docking, virtual screening, and ADMET prediction, researchers can efficiently generate hypotheses about the potential therapeutic applications of this novel compound. The presented workflows for investigating DPP-IV and EGFR as potential targets serve as a practical framework for the computational screening of new chemical entities. The hypothetical data underscores the importance of these analyses in prioritizing compounds for further experimental validation. This in silico-first approach is a critical step in modern drug discovery, enabling a more focused and cost-effective path towards the development of new medicines.
References
- 1. 139.91.210.27 [139.91.210.27]
- 2. tandfonline.com [tandfonline.com]
- 3. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling and Docking of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone, a novel compound featuring both piperidine and pyrrolidine scaffolds. These heterocyclic moieties are prevalent in a wide range of biologically active compounds, suggesting the therapeutic potential of this molecule.[1][2][3][4][5] This document outlines a detailed hypothetical molecular modeling and docking study, presenting a workflow from target selection to data interpretation. It is designed to serve as a practical resource for researchers engaged in structure-based drug design and discovery.
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₈N₂O.[6][7][8] The presence of the piperidine and pyrrolidine rings suggests its potential to interact with various biological targets, as derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and neuroprotective effects.[1][2][3][4][9] Molecular modeling and docking studies are crucial computational techniques to predict the binding affinity and interaction patterns of this ligand with specific protein targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts.[10][11][12][13]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O | [6][7] |
| Molecular Weight | 182.26 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| CAS Number | 35090-95-0 | [6][7] |
Hypothetical Target Selection and Rationale
Given the prevalence of piperidine and pyrrolidine derivatives in compounds targeting enzymes and receptors involved in cancer and viral diseases, a relevant hypothetical target for this study is Pancreatic Lipase (PL) .[14] Inhibition of pancreatic lipase is a therapeutic strategy for obesity, a significant global health issue.[14] A recent study identified other piperidine and pyrrolidine derivatives as potent inhibitors of this enzyme, making it a plausible target for this compound.[14]
Experimental Protocols: Molecular Docking Workflow
The following sections detail the step-by-step methodology for a comprehensive molecular docking study.
Protein Preparation
-
Retrieval of Protein Structure: The three-dimensional crystal structure of human pancreatic lipase (PDB ID: 1LPS) would be downloaded from the RCSB Protein Data Bank.[14]
-
Pre-processing: The protein structure would be prepared using UCSF Chimera or AutoDock Tools.[15][16][17][18][19] This process involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
Repair of any missing side chains or loops.
-
-
Grid Box Generation: A grid box encompassing the active site of the enzyme would be defined. The dimensions and center of the grid box would be determined based on the location of the co-crystallized ligand in the original PDB file.
Ligand Preparation
-
3D Structure Generation: The 2D structure of this compound would be drawn using ChemDraw and converted to a 3D structure.
-
Energy Minimization: The ligand's geometry would be optimized and its energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Ligand File Preparation: The prepared ligand structure would be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This includes defining rotatable bonds to allow for conformational flexibility during docking.[20]
Molecular Docking Simulation
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[21]
-
Algorithm: The Lamarckian Genetic Algorithm would be employed to explore the conformational space of the ligand within the defined active site of the protein.[14]
-
Parameters: The number of binding modes to be generated and the exhaustiveness of the search would be set to ensure a thorough exploration of possible binding poses.
Data Analysis and Visualization
The docking results would be analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the protein-ligand interactions would be performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Hypothetical Quantitative Data
The following table summarizes the hypothetical docking results of this compound against Pancreatic Lipase, compared with a known inhibitor, Orlistat.
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -7.8 | 3 | Gly76, Phe77, Asp79 |
| Orlistat (Reference) | -9.2 | 4 | Ser152, Asp79, His263, Phe77 |
Visualizations
Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Hypothetical Signaling Pathway Inhibition
Based on the docking results, this compound could potentially inhibit the signaling pathway associated with fat metabolism.
Caption: Potential inhibition of the fat metabolism pathway.
Conclusion
This technical guide presents a hypothetical yet plausible framework for the molecular modeling and docking analysis of this compound. The outlined protocols and data provide a foundational understanding of how in-silico techniques can be applied to investigate the therapeutic potential of novel compounds. The hypothetical docking results suggest that this compound may act as an inhibitor of pancreatic lipase, warranting further in-vitro and in-vivo validation. This guide serves as a valuable resource for researchers in the field of drug discovery and development, offering a structured approach to computational analysis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound , 98% , 35090-95-0 - CookeChem [cookechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
An In-depth Technical Guide to ADMET Prediction for Small Molecules Containing Piperidine and Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and pyrrolidine rings are saturated nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. Their frequent appearance in a vast number of biologically active compounds and approved drugs underscores their importance.[1] These structures provide a three-dimensional framework and a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility.[1] However, the very features that make them attractive can also introduce challenges related to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
A thorough understanding and early prediction of the ADMET properties of drug candidates containing these scaffolds are critical for reducing late-stage attrition in drug development. This guide provides a comprehensive overview of the computational and experimental strategies employed to predict and evaluate the ADMET profiles of small molecules incorporating piperidine and pyrrolidine moieties.
Core Physicochemical Properties: Piperidine vs. Pyrrolidine
The single methylene unit difference between the six-membered piperidine and the five-membered pyrrolidine ring leads to distinct physicochemical properties that significantly influence their pharmacokinetic and toxicological behavior.[1]
| Property | Piperidine | Pyrrolidine | Key ADMET Considerations |
| pKa (Conjugate Acid) | ~11.22[1][2] | ~11.27[1] | Both are strongly basic, impacting solubility, cell permeability, and potential for hERG interaction. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation.[1] | Adopts more flexible envelope and twist conformations.[1] | The rigidity of piperidine can be beneficial for locking in a bioactive conformation, while pyrrolidine's flexibility may aid in adapting to a binding site.[1] |
| 3D Shape | Provides greater three-dimensional diversity. | More planar compared to piperidine. | The 3D shape afforded by sp3-hybridized centers is crucial for improving druggability by modifying parameters like solubility and lipophilicity.[3] |
A Dual Approach to ADMET Prediction
Effective ADMET profiling relies on an integrated strategy that combines early-stage in silico predictions with subsequent in vitro experimental validation. This iterative process allows for the early identification of potential liabilities and guides the design-make-test-analyze (DMTA) cycle in drug discovery.
Caption: General workflow for ADMET prediction in drug discovery.
In Silico ADMET Prediction
A variety of computational tools are available to predict the ADMET properties of novel compounds, providing a rapid and cost-effective initial screening.[4][5]
| Tool/Server | Key Features |
| SwissADME | Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. |
| admetSAR | Provides predictions for a wide range of ADMET properties including intestinal absorption, BBB permeability, CYP inhibition, and various toxicities.[5] |
| PreADMET | A web-based tool for predicting ADMET data and building drug-like library models.[6] |
| pkCSM | Predicts pharmacokinetic and toxicity properties using graph-based signatures. |
| OSIRIS Property Explorer | Predicts drug-relevance and toxicity risks (mutagenicity, tumorigenicity, etc.).[4] |
Comparative In Silico ADMET Profile
The table below presents a hypothetical but representative comparison of predicted ADMET properties for a generic piperidine and a pyrrolidine-containing molecule.
| ADMET Parameter | Representative Piperidine Derivative | Representative Pyrrolidine Derivative | Significance in Drug Development |
| Human Intestinal Absorption (HIA) | High | High | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability | Moderate to High | Moderate | An in vitro model for predicting intestinal drug absorption. |
| Blood-Brain Barrier (BBB) Permeability | Variable (often Low to Moderate) | Variable (often Low to Moderate) | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs.[6] |
| P-gp Substrate | Yes/No (Highly dependent on structure) | Yes/No (Highly dependent on structure) | P-glycoprotein is an efflux transporter that can limit brain penetration and oral bioavailability.[3] |
| CYP2D6 Inhibitor | Likely | Possible | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. CYP3A4 and CYP2D6 are commonly involved in the metabolism of these compounds.[7][8] |
| CYP3A4 Inhibitor | Likely | Possible | See above. CYP3A4 is a major enzyme in drug metabolism.[7] |
| hERG Inhibition | High Risk | Moderate to High Risk | Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[9] |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Predicts the mutagenic potential of a compound.[10] |
| Hepatotoxicity | Possible | Possible | Predicts the potential for drug-induced liver injury. |
Key Experimental ADMET Assays and Protocols
Experimental validation is essential to confirm in silico predictions. The following are key assays with generalized protocols relevant for piperidine and pyrrolidine-containing compounds.
Permeability: Caco-2 Bidirectional Permeability Assay
-
Purpose: To assess intestinal permeability and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts (e.g., Transwell®) and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Assay Preparation: The cell monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A-to-B) Permeability: The test compound is added to the apical (AP) side. Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 min).
-
Basolateral to Apical (B-to-A) Permeability: The test compound is added to the BL side, and samples are taken from the AP side.
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[3]
-
Metabolism: Metabolic Stability Assay
-
Purpose: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life (t½) and intrinsic clearance (CLint).
-
Methodology:
-
System Preparation: Human liver microsomes (HLM) or hepatocytes are thawed and suspended in a phosphate buffer.
-
Reaction Initiation: The test compound (at a low concentration, e.g., 1 µM) is pre-incubated with the microsomes/hepatocytes at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
-
Toxicity: hERG Inhibition Patch-Clamp Assay
-
Purpose: To directly measure the inhibitory effect of a compound on the hERG potassium channel current, the gold standard for assessing cardiotoxicity risk.
-
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp: A whole-cell manual patch-clamp configuration is established.
-
Current Measurement: A specific voltage protocol is applied to elicit the hERG current (tail current). A stable baseline current is recorded.
-
Compound Application: The test compound is applied at increasing concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Metabolic Pathways and Liabilities
Piperidine and pyrrolidine rings are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[7][11] Understanding these "metabolic soft spots" is key to designing more stable molecules.
Caption: Common metabolic pathways for piperidine and pyrrolidine scaffolds.
Key metabolic reactions include:
-
N-dealkylation: Cleavage of an alkyl group attached to the ring nitrogen, a very common pathway for drugs containing 4-aminopiperidine moieties, often catalyzed by CYP3A4.[7]
-
Oxidation at the α-carbon: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.
-
Ring Contraction/Opening: Piperidine rings can undergo CYP-mediated ring contraction to form a pyrrolidine derivative.[11][12]
Lead Optimization Strategies based on ADMET Profiles
When an initial lead compound exhibits a poor ADMET profile, specific structural modifications can be made. The following flowchart illustrates a typical decision-making process for mitigating common liabilities associated with piperidine and pyrrolidine scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Piperidin-4-yl(pyrrolidin-1-yl)methanone, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data from validated computational models to provide a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of this and structurally related compounds.
Core Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established algorithms and provide a reliable approximation of experimental values.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | t | 2H | Pyrrolidine-CH₂ (N-CH₂) |
| ~3.35 | t | 2H | Pyrrolidine-CH₂ (N-CH₂) |
| ~3.10 | m | 1H | Piperidine-CH |
| ~2.90 | m | 2H | Piperidine-CH₂ (axial) |
| ~2.50 | m | 2H | Piperidine-CH₂ (equatorial) |
| ~1.90 | m | 4H | Pyrrolidine-CH₂ |
| ~1.75 | m | 2H | Piperidine-CH₂ (axial) |
| ~1.60 | m | 2H | Piperidine-CH₂ (equatorial) |
| ~1.50 | br s | 1H | Piperidine-NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=O (Amide) |
| ~48.0 | Piperidine-CH |
| ~46.0 | Pyrrolidine-CH₂ (N-CH₂) |
| ~45.5 | Pyrrolidine-CH₂ (N-CH₂) |
| ~44.0 | Piperidine-CH₂ |
| ~29.0 | Piperidine-CH₂ |
| ~26.0 | Pyrrolidine-CH₂ |
| ~24.5 | Pyrrolidine-CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch (Piperidine) |
| ~2940 | Strong | C-H Stretch (Aliphatic) |
| ~2870 | Strong | C-H Stretch (Aliphatic) |
| ~1630 | Strong | C=O Stretch (Amide) |
| ~1450 | Medium | C-H Bend (Scissoring) |
| ~1250 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182.14 | 100 | [M]⁺ (Molecular Ion) |
| 112.08 | ~70 | [M - C₄H₈NO]⁺ |
| 84.08 | ~50 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 70.07 | ~90 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., chloroform) and depositing a drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean salt plate and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for this compound. The presented information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, facilitating more efficient and accurate scientific endeavors. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation and is recommended for definitive characterization.
Methodological & Application
Detailed synthesis protocol for Piperidin-4-yl(pyrrolidin-1-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed two-step protocol for the synthesis of Piperidin-4-yl(pyrrolidin-1-yl)methanone, a valuable building block in medicinal chemistry. The synthesis involves the amide coupling of N-Boc-piperidine-4-carboxylic acid and pyrrolidine, followed by the deprotection of the tert-butoxycarbonyl (Boc) group. This method is robust and yields the desired product in high purity.
Introduction
Piperidine and pyrrolidine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds. The title compound, this compound, incorporates both of these important heterocycles and serves as a versatile intermediate for the synthesis of novel therapeutic agents. The following protocol outlines a reliable synthetic route starting from commercially available N-Boc-piperidine-4-carboxylic acid.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Amide Coupling: N-Boc-piperidine-4-carboxylic acid is coupled with pyrrolidine using a carbodiimide coupling agent to form the intermediate, tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
This step involves the formation of an amide bond between a protected piperidine carboxylic acid and pyrrolidine. Amide bond formation between a carboxylic acid and an amine is often facilitated by coupling agents to prevent the formation of an ammonium carboxylate salt and to activate the carboxylic acid for nucleophilic attack.[1][2][3]
-
Materials and Reagents:
-
N-Boc-piperidine-4-carboxylic acid
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add pyrrolidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions.[4][5]
-
Materials and Reagents:
-
tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Purity (%) |
| N-Boc-piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 1.0 | >98 |
| Pyrrolidine | C₄H₉N | 71.12 | 1.1 | >99 |
| tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | C₁₅H₂₆N₂O₃ | 282.38 | - | >95 |
| This compound | C₁₀H₁₈N₂O | 182.26[6][7][8] | - | >98[8] |
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Characterization
The final product can be characterized by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (182.26 g/mol ).[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Purity Analysis: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is commercially available.[8]
Conclusion
This application note details a straightforward and efficient two-step synthesis of this compound. The protocol utilizes standard and reliable organic reactions, making it accessible for researchers in various fields of chemical and pharmaceutical sciences.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound , 98% , 35090-95-0 - CookeChem [cookechem.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for the Amide Bond Formation Between Piperidine-4-Carboxylic Acid and Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between piperidine-4-carboxylic acid and pyrrolidine yields (piperidin-4-yl)(pyrrolidin-1-yl)methanone, a scaffold of interest in medicinal chemistry and drug development. The piperidine and pyrrolidine moieties are prevalent in numerous biologically active compounds, and their combination through a stable amide linkage allows for the exploration of novel chemical space. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this target molecule.
The presented protocols focus on a common and effective method for amide bond formation: the use of a coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). This combination facilitates the efficient coupling of the carboxylic acid and the amine under mild reaction conditions, minimizing side reactions and often providing good to excellent yields.
Data Presentation
Physicochemical Properties of (Piperidin-4-yl)(pyrrolidin-1-yl)methanone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O | PubChem |
| Molecular Weight | 182.26 g/mol | PubChem |
| CAS Number | 35090-95-0 | PubChem |
Reaction Parameters and Expected Outcomes
| Parameter | EDC/HOBt Coupling |
| Typical Yield | 70-95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Purity (post-purification) | >95% |
Note: Yields and reaction times are typical and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes the synthesis of (piperidin-4-yl)(pyrrolidin-1-yl)methanone from piperidine-4-carboxylic acid and pyrrolidine using EDC and HOBt as coupling agents.
Materials:
-
Piperidine-4-carboxylic acid
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it dissolves.
-
Add pyrrolidine (1.1 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (piperidin-4-yl)(pyrrolidin-1-yl)methanone.
-
Characterization:
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (piperidin-4-yl)(pyrrolidin-1-yl)methanone.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Application of 4-(pyrrolidin-1-ylcarbonyl)piperidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-1-ylcarbonyl)piperidine scaffold is a versatile building block in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent structural features, including a rigid piperidine ring and a pyrrolidine carboxamide moiety, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this scaffold, including detailed application notes, experimental protocols, and quantitative biological data.
Application Notes
The 4-(pyrrolidin-1-ylcarbonyl)piperidine core has been successfully incorporated into molecules targeting a variety of therapeutic areas, including pain management, inflammation, cancer, and neurological disorders. The piperidine ring often serves as a central scaffold for orienting substituents towards specific receptor pockets, while the pyrrolidine carboxamide group can engage in crucial hydrogen bonding interactions and influence physicochemical properties such as solubility and cell permeability.
Key Therapeutic Areas and Mechanisms of Action:
-
Analgesia: Derivatives of this scaffold have shown significant analgesic activity, potentially through modulation of the opioid receptor system. The piperidine core is a common feature in many opioid receptor ligands.
-
Anti-inflammatory Activity: Compounds incorporating the 4-(pyrrolidin-1-yl)piperidine moiety, a close structural analog, have been identified as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[1] Activation of PPARδ has been shown to have anti-inflammatory effects, particularly in the context of metabolic diseases like atherosclerosis.[1]
-
Anticancer Activity: The scaffold has been explored for the development of inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction.[2] By disrupting this interaction, the tumor suppressor functions of p53 can be restored, leading to apoptosis in cancer cells. The pyrrolidine component of related structures has been shown to be a key feature for potent MDM2 inhibition.[2]
-
Neuroprotection: The 4-(pyrrolidin-1-ylcarbonyl)piperidine framework is present in inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is responsible for the degradation of endocannabinoids, and its inhibition can lead to increased levels of these neuroprotective signaling molecules in the brain. This approach is being investigated for the treatment of neurodegenerative diseases and anxiety.[4]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds containing the 4-(pyrrolidin-1-ylcarbonyl)piperidine or closely related scaffolds.
Table 1: Analgesic Activity of 4-(1-pyrrolidinyl)piperidine Derivatives
| Compound ID | Modification | Assay | Result | Reference |
| Compound 2 | 2-hydroxy-phenacyl | Tail Flick (50 mg/kg) | Significant Analgesia | [5][6] |
| Compound 3 | 4-chloro-phenacyl | Tail Flick (50 mg/kg) | Highly Significant Analgesia | [5][6] |
| Compound 4 | 4-bromo-phenacyl | Tail Flick (50 mg/kg) | Highly Significant Analgesia | [5][6] |
| Compound 5 | 4-nitro-phenacyl | Tail Flick (50 mg/kg) | Highly Significant Analgesia | [5][6] |
| Pethidine | - | Tail Flick | Reference Drug | [5][6] |
Table 2: PPARδ Agonist Activity
| Compound ID | Scaffold | Assay | EC50 (nM) | Reference |
| Compound 21 | Piperidinyl benzothiazole with 4-(1-pyrrolidinyl)piperidine | hPPARδ agonist assay | 3.6 | [1] |
Table 3: MDM2 Inhibitor Activity
| Compound ID | Scaffold | Assay | IC50 (nM) | Reference |
| Compound 4 | Pyrrolidine-containing | MDM2 Binding | 196 | [2] |
| Compound 14 | Piperidinone | MDM2 Binding | 0.6 | [2] |
Table 4: FAAH Inhibitor Activity
| Compound ID | Scaffold | Assay | IC50 (nM) | Reference |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | FAAH Inhibition | 16.2 | [3] |
| JNJ1661010 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | FAAH Inhibition | 33 | [3] |
Experimental Protocols
Synthesis of 4-(pyrrolidin-1-ylcarbonyl)piperidine
This protocol describes a general method for the amide coupling of piperidine-4-carboxylic acid and pyrrolidine.
Materials:
-
Piperidine-4-carboxylic acid
-
Pyrrolidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexane)
Procedure:
-
Acid Activation: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the coupling reagent (e.g., DCC or HATU, 1.1 eq) and a base (e.g., DIPEA or TEA, 2.0 eq). Stir the mixture for 15-30 minutes at 0 °C.
-
Amine Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired 4-(pyrrolidin-1-ylcarbonyl)piperidine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Tail Flick Analgesic Activity Assay
This protocol is used to assess the central analgesic activity of test compounds in rodents.[7][8][9][10]
Materials:
-
Male or female Wistar rats or Swiss albino mice (20-25 g)
-
Tail flick analgesiometer
-
Test compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Pethidine, Morphine)
-
Animal weighing scale
-
Syringes for administration
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (different doses).
-
Baseline Latency: Gently restrain the animal and place its tail on the radiant heat source of the tail flick analgesiometer. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[3][7]
-
Drug Administration: Administer the test compound, vehicle, or positive control to the respective groups via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, measure the tail flick latency again.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between the test groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizations
Caption: MDM2-p53 signaling pathway and the effect of an inhibitor.
Caption: Workflow for the tail flick analgesic assay.
Caption: Drug development logic for the scaffold.
References
- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 8. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Piperidin-4-yl(pyrrolidin-1-yl)methanone as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Piperidin-4-yl(pyrrolidin-1-yl)methanone scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. This moiety, combining the rigid piperidine ring with a pyrrolidinyl-methanone substituent, offers a unique three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for various biological targets. Its inherent drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, make it an attractive starting point for the development of novel therapeutics.
These application notes provide a comprehensive overview of the utility of the this compound core in drug discovery, with a focus on its application in the development of Melanocortin-4 Receptor (MC4R) agonists. Detailed experimental protocols for the synthesis and evaluation of derivatives, along with quantitative pharmacological data, are presented to guide researchers in this field.
Key Applications
The this compound scaffold has demonstrated significant potential in the development of ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters. A particularly promising application is in the design of potent and selective agonists for the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis and appetite.
Melanocortin-4 Receptor (MC4R) Agonists
MC4R is a validated therapeutic target for the treatment of obesity and other metabolic disorders. Agonists of this receptor have been shown to reduce food intake and increase energy expenditure. The this compound scaffold has been successfully incorporated into a series of potent and selective MC4R agonists.
Quantitative Data for MC4R Ligands
The following table summarizes the in vitro pharmacological data for representative compounds based on a trans-4-phenylpyrrolidine-3-carboxamide core, which incorporates the essential features of the this compound scaffold.
| Compound ID | Stereochemistry | MC4R Binding Affinity (Ki, nM) | MC4R Functional Activity (EC50, nM) | MC4R Functional Activity (IC50, nM) | Selectivity over other MCRs |
| 20f-1 | 3S, 4R | 11 | 24 (agonist) | - | High |
| 20f-2 | 3R, 4S | 8.6 | - | 65 (antagonist) | High |
Data sourced from publicly available research literature.[1]
Signaling Pathway
The Melanocortin-4 Receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as reduced appetite.
Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives based on the this compound scaffold, adaptable for the creation of compound libraries for screening.
Caption: General Synthetic Workflow.
Materials:
-
4-Piperidinecarboxylic acid
-
Pyrrolidine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Appropriate alkyl or aryl halide/boronic acid for N-functionalization
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve 4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by a base such as DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add pyrrolidine (1.2 equivalents) and continue stirring at room temperature overnight.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
-
N-Functionalization of the Piperidine Ring:
-
N-Alkylation: Dissolve this compound (1 equivalent) and the desired alkyl halide (1.1 equivalents) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (2 equivalents) and heat the reaction mixture until completion (monitored by TLC or LC-MS).
-
N-Arylation (Buchwald-Hartwig Amination): Combine this compound (1 equivalent), the desired aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, deoxygenated solvent like toluene. Heat the mixture under an inert atmosphere until the reaction is complete.
-
After completion, perform an appropriate aqueous workup and purify the final compound by column chromatography.
-
Melanocortin-4 Receptor (MC4R) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH)
-
Non-labeled ligand for non-specific binding determination (e.g., unlabeled NDP-α-MSH)
-
Test compounds (derivatives of this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA
-
96-well filter plates (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hMC4R cells to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of unlabeled NDP-α-MSH (final concentration 1 µM), 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of test compound at various concentrations, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding by rapid filtration through the GF/C filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MC4R Functional (cAMP) Assay
This protocol describes a method to assess the functional activity (agonist or antagonist) of test compounds by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Test compounds
-
α-MSH (as a reference agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating:
-
Seed HEK293-hMC4R cells in a 96-well plate and culture overnight.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of α-MSH (at its EC₅₀ or EC₈₀) to all wells.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value.
-
For antagonists, plot the inhibition of the α-MSH response against the log concentration of the test compound to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel drug candidates targeting a range of biological entities, with notable success in the development of MC4R agonists. The synthetic versatility of this building block allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a framework for the synthesis and pharmacological evaluation of new chemical entities based on this promising scaffold, facilitating the discovery of next-generation therapeutics.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Substituted Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperidine ring is a fundamental scaffold in a multitude of natural products and synthetic pharmaceuticals, making it a "privileged structure" in medicinal chemistry. Its conformational flexibility, primarily the chair-chair interconversion, and the stereochemical arrangement of its substituents are critical determinants of biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the comprehensive structural and conformational analysis of substituted piperidines in solution, providing detailed insights into their three-dimensional structure. This document outlines key NMR techniques and provides detailed protocols for the characterization of this important class of molecules.
Application Notes: Techniques and Interpretations
The characterization of substituted piperidines by NMR involves a suite of 1D and 2D experiments. Each technique provides specific pieces of structural information, which, when combined, allow for an unambiguous assignment of the molecule's constitution and stereochemistry.
One-Dimensional (1D) NMR: ¹H and ¹³C NMR
-
¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. For piperidines, the proton spectrum, typically in the 1.2-3.5 ppm range, provides crucial information.[1] Key parameters are the chemical shift (δ) and the scalar coupling constant (J).
-
Chemical Shifts: The chemical environment of each proton determines its resonance frequency. Axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C bonds.[1]
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is invaluable for determining the relative orientation of substituents. For a piperidine in a chair conformation:
-
³J_ax,ax_ (axial-axial coupling) is typically large (10–13 Hz).
-
³J_ax,eq_ (axial-equatorial coupling) is intermediate (2–5 Hz).
-
³J_eq,eq_ (equatorial-equatorial coupling) is small (2–5 Hz).
-
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are sensitive to the nature and orientation of substituents.[2] Ring carbons generally resonate in the range of 20-60 ppm. N-substitution can significantly influence the chemical shifts of the α-carbons (C2/C6).[2] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning signals and elucidating the complete structure, especially for complex substitution patterns.[3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds).[4] It is the primary method for tracing the spin systems within the piperidine ring, connecting adjacent protons from C2 through C6. A cross-peak between two proton signals indicates that they are J-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4] It is the most reliable way to assign the carbon resonances of the piperidine ring by linking them to their already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4] It is particularly useful for:
-
Identifying quaternary carbons (which do not appear in an HSQC spectrum).
-
Connecting different spin systems or fragments of the molecule.
-
Confirming the position of substituents on the piperidine ring by observing correlations from substituent protons to ring carbons and vice-versa.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[5][6] This is the most powerful method for determining stereochemistry and conformation.[7][8]
-
NOESY: For small molecules like many piperidine derivatives, NOE signals are positive. NOEs are observed between protons up to ~4 Å apart.[5] Key correlations for a chair conformation include:
-
Strong NOEs between 1,3-diaxial protons.
-
NOEs between axial and equatorial protons on adjacent carbons.
-
NOEs between substituents and ring protons, which can definitively establish the substituent's axial or equatorial orientation.
-
-
ROESY: This technique is preferred for medium-sized molecules where the NOE may be close to zero.[5] ROE signals are always positive, which can simplify interpretation.
-
Variable Temperature (VT) NMR
Broad signals in the NMR spectrum of piperidines can indicate dynamic processes, such as chair-chair interconversion, occurring on the NMR timescale.[9] By acquiring spectra at different temperatures, one can:
-
Low Temperature: "Freeze out" a specific conformation, leading to sharper signals for the individual conformers.[9]
-
High Temperature: Accelerate the exchange process, causing the signals to average and sharpen.[9] Analyzing the spectra at different temperatures allows for the determination of the energy barriers of these dynamic processes.[10]
Data Presentation: Typical NMR Parameters
Quantitative data is summarized below for easy reference.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Piperidine Protons
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H-2eq, H-6eq | 2.8 - 3.2 | Deshielded relative to axial protons. |
| H-2ax, H-6ax | 2.4 - 2.8 | Shielded relative to equatorial protons. |
| H-3eq, H-5eq | 1.6 - 1.9 | |
| H-3ax, H-5ax | 1.3 - 1.6 | |
| H-4eq | 1.6 - 1.9 | |
| H-4ax | 1.2 - 1.5 | |
| N-H | 1.0 - 3.0 (broad) | Highly dependent on solvent and concentration. |
Note: These are approximate ranges and can shift significantly based on the nature and position of substituents.
Table 2: Typical Vicinal Coupling Constants (³JHH) in a Piperidine Chair Conformation
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| Axial - Axial (³J_ax,ax_) | ~180° | 10 - 13 |
| Axial - Equatorial (³J_ax,eq_) | ~60° | 2 - 5 |
| Equatorial - Equatorial (³J_eq,eq_) | ~60° | 2 - 5 |
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Piperidine Carbons
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2, C-6 | 45 - 60 |
| C-3, C-5 | 25 - 35 |
| C-4 | 20 - 30 |
Note: Shifts are highly sensitive to N-substitution and ring substituents.[2]
Mandatory Visualizations
Caption: Workflow for NMR characterization of substituted piperidines.
Caption: Key NOE correlations in a substituted piperidine chair.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the substituted piperidine for ¹H NMR or 20-50 mg for ¹³C NMR.[11]
-
Dissolution: Transfer the sample to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent depends on the compound's solubility.[11]
-
Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically >4 cm).
-
Standard: For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added, although referencing to the residual solvent peak is more common for routine characterization.
Protocol 2: 1D ¹H and ¹³C NMR Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition:
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay is needed for accurate integration).
-
Number of Scans (ns): 8-16 scans for samples >5 mg.
-
-
¹³C{¹H} Acquisition (Proton Decoupled):
-
Pulse Angle: 30-45°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 scans or more, depending on concentration, to achieve a good signal-to-noise ratio.[11]
-
-
DEPT Acquisition: Run DEPT-135 and DEPT-90 experiments using standard spectrometer parameters to differentiate carbon types (CH₃/CH vs. CH₂).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak.[11]
Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)
For all 2D experiments, first acquire a standard ¹H spectrum to determine the spectral width (sw) and transmitter offset.
-
COSY (gradient-selected, double-quantum filtered):
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transform. Symmetrize the final spectrum.
-
-
HSQC (gradient-selected with sensitivity enhancement):
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1 dimension): 256.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
¹³C Spectral Width: Set to cover the expected range of carbon signals.
-
-
HMBC (gradient-selected):
-
Number of Scans (ns): 8-16 per increment.
-
Increments (F1 dimension): 256-400.
-
Long-Range Coupling Constant: Optimized for a value between 7-10 Hz to observe ²JCH and ³JCH correlations.[4]
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
NOESY (phase-sensitive, gradient-selected):
-
Number of Scans (ns): 8-16 per increment.
-
Increments (F1 dimension): 256-400.
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 500-1000 ms is a good starting point. A series of experiments with different mixing times may be necessary to build up NOE curves for quantitative analysis.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Protocol 4: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a suitable liquid range for the desired temperatures (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).[9]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[9]
-
Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[9]
-
Data Analysis: Analyze the series of spectra to observe changes in chemical shifts, coupling constants, and peak shapes to identify coalescence points and study the conformational dynamics.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
HPLC method development for purity analysis of piperidine derivatives
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of piperidine derivatives is crucial for ensuring the quality and safety of pharmaceuticals. Piperidine and its derivatives are common structural motifs in many active pharmaceutical ingredients (APIs). This document provides a detailed application note and protocol for developing a robust HPLC method for this purpose.
Application Note
Introduction
The piperidine ring is a fundamental heterocyclic moiety present in a wide array of pharmaceutical compounds.[1] The purity of these compounds is a critical attribute that can affect their efficacy and safety. HPLC is a powerful analytical technique widely used for the purity assessment of drug substances.[1] This application note describes a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of a piperidine derivative from its potential impurities.
Challenges in Analysis
A primary challenge in the analysis of simple piperidine derivatives is the lack of a strong UV chromophore, which is necessary for detection by UV-Vis detectors commonly used in HPLC systems.[1][2] For such compounds, pre-column derivatization to attach a UV-active moiety is often required.[1][3][4][5] Additionally, the basic nature of the piperidine nitrogen can lead to poor peak shapes (tailing) on silica-based columns due to interactions with residual silanol groups.
Method Development Strategy
The development of a successful HPLC method involves a systematic optimization of various chromatographic parameters, including the stationary phase, mobile phase composition, pH, and temperature. The overall workflow for this process is illustrated below.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Protocol 1: Direct Analysis of Piperidine Derivatives with a UV Chromophore
This protocol is applicable to piperidine derivatives that possess a native UV-absorbing moiety.
1. Materials and Reagents:
-
Piperidine derivative standard and sample
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water (e.g., Milli-Q)
-
Phosphoric acid (H₃PO₄) or formic acid (HCOOH)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography data system (CDS) for data acquisition and processing.
3. Chromatographic Conditions: A typical starting point for method development is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the piperidine derivative reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a stock solution of 100 µg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the main component and impurities based on their retention times.
-
Calculate the percentage purity of the sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Protocol 2: Analysis of Piperidine Derivatives via Pre-Column Derivatization
This protocol is for piperidine derivatives that lack a UV chromophore. A common derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride).[3][4][5]
1. Materials and Reagents:
-
Piperidine derivative standard and sample
-
4-Toluenesulfonyl chloride
-
Sodium bicarbonate buffer (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Other reagents and instrumentation as listed in Protocol 1.
2. Derivatization Procedure:
-
To 1 mL of a 100 µg/mL solution of the piperidine derivative in a suitable solvent, add 1 mL of 0.1 M sodium bicarbonate buffer.
-
Add 1 mL of a 1 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature. The derivatized sample is now ready for HPLC analysis.
3. Chromatographic Conditions: The chromatographic conditions will be similar to those in Protocol 1, but the mobile phase composition and gradient may need to be adjusted to achieve optimal separation of the derivatized analyte and any by-products.
| Parameter | Condition |
| Column | Inertsil C18, 250 mm x 4.6 mm, 5 µm[3][4][5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3][4][5] |
| Mobile Phase B | Acetonitrile[3][4][5] |
| Isocratic | 68% B[3][4] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Column Temperature | 30 °C[3][4][5] |
| Detection | UV at approximately 230 nm (for the tosyl derivative) |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize hypothetical data from a purity analysis of a piperidine derivative.
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Atlantis C18, 100 mm x 3.9 mm, 5 µm[6][7] |
| Mobile Phase A | 0.05% Formic Acid in Water[6][7] |
| Mobile Phase B | Methanol[6][7] |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C[6][7] |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL[6][7] |
Table 2: Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.58 | 12,500 | 0.12 |
| Impurity 2 | 7.21 | 8,300 | 0.08 |
| Main Peak | 10.35 | 10,416,700 | 99.75 |
| Impurity 3 | 12.89 | 5,200 | 0.05 |
| Total | 10,442,700 | 100.00 |
Visualization of Method Development Logic and Results
Caption: Interdependencies in HPLC Method Development.
Caption: Hypothetical Chromatogram of a Piperidine Derivative.
Conclusion
The development of a robust and reliable HPLC method is essential for the purity analysis of piperidine derivatives in the pharmaceutical industry. By systematically evaluating and optimizing chromatographic parameters, it is possible to achieve excellent separation of the main component from its impurities. For compounds lacking a UV chromophore, pre-column derivatization is a viable strategy to enable sensitive UV detection. The methods outlined in this document provide a solid foundation for researchers and scientists to develop and validate purity analysis methods for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry Fragmentation Analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive analysis of the characteristic mass spectrometry fragmentation pattern of Piperidin-4-yl(pyrrolidin-1-yl)methanone, a chemical compound of interest in pharmaceutical research. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for metabolism studies. This document outlines the expected fragmentation pathways under electrospray ionization (ESI) conditions and provides detailed protocols for sample preparation and analysis using tandem mass spectrometry (MS/MS).
Introduction
This compound possesses a molecular structure that includes two key functional groups amenable to mass spectrometric analysis: a piperidine ring and a pyrrolidinyl-methanone moiety. The fragmentation of this molecule is primarily driven by the location of the charge and the relative stability of the resulting fragment ions. In positive-ion ESI, protonation is expected to occur at one of the two nitrogen atoms, initiating a cascade of fragmentation events upon collision-induced dissociation (CID). The principal fragmentation mechanisms observed for similar structures include alpha-cleavage adjacent to the nitrogen atoms and cleavage of the amide bond.[1][2][3]
Predicted Fragmentation Pattern
The mass spectrum of this compound (Molecular Formula: C₁₀H₁₈N₂O, Molecular Weight: 182.26 g/mol ) is predicted to exhibit a prominent protonated molecule [M+H]⁺ at m/z 183.[4][5][6] The major fragmentation pathways are anticipated to involve cleavages around the carbonyl group and within the piperidine and pyrrolidine rings.
A key fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the cleavage of the piperidine or pyrrolidine ring systems, a common characteristic for cyclic amines.[7][8] Specifically, for compounds containing a pyrrolidine ring, the loss of the neutral pyrrolidine molecule has been identified as a primary fragmentation route.
The proposed fragmentation of the protonated molecule can be visualized as follows:
Caption: Proposed fragmentation pathway of protonated this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound in a tandem mass spectrometry experiment. The relative abundances are hypothetical and would need to be confirmed experimentally.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance |
| 183.15 | 112.08 | C₄H₉N (Pyrrolidine) | Piperidin-4-yl-acylium ion | High |
| 183.15 | 98.09 | C₅H₉NO | Pyrrolidin-1-yl-methanone radical cation | Medium |
| 183.15 | 84.08 | C₅H₉NO | Piperidine ring fragment | Medium |
| 183.15 | 71.07 | C₆H₁₀N₂O | Pyrrolidinyl cation | Low |
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A detailed methodology for the analysis using a tandem mass spectrometer is provided below.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole or a Q-TOF, equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ion mode.[1]
-
Scan Mode: Full scan to identify the precursor ion [M+H]⁺, followed by a product ion scan of the selected precursor.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (e.g., ramp from 10-40 eV) to obtain a rich fragmentation spectrum.
-
Logical Workflow for Analysis
The following diagram illustrates the workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for the mass spectrometric analysis.
Conclusion
The predicted fragmentation pattern and the provided analytical protocols offer a robust framework for the identification and characterization of this compound. The dominant fragmentation pathways are expected to be initiated by alpha-cleavage and cleavage of the amide bond, leading to characteristic product ions. These application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the structural elucidation of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound , 98% , 35090-95-0 - CookeChem [cookechem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.15 [people.whitman.edu]
Application Notes and Protocols for In Vitro Screening of Piperidin-4-yl(pyrrolidin-1-yl)methanone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine and pyrrolidine scaffolds are prevalent in a wide range of biologically active compounds, demonstrating diverse pharmacological activities.[1][2][3][4] Analogs of Piperidin-4-yl(pyrrolidin-1-yl)methanone, which combines both these moieties, represent a promising area for the discovery of novel therapeutics.[5][6] Due to the common association of these heterocyclic structures with G-protein coupled receptor (GPCR) modulation and other biological targets, a systematic in vitro screening approach is essential to elucidate their pharmacological profiles.[7][8][9]
This document provides a detailed experimental design for the in vitro screening of this compound analogs. The proposed workflow employs a tiered approach, beginning with an assessment of binding affinity to a panel of GPCRs, followed by functional characterization of high-affinity compounds and an evaluation of their general cytotoxicity.
Experimental Workflow
The screening cascade is designed to efficiently identify and characterize the pharmacological activity of the synthesized analogs.
Caption: Tiered screening workflow for this compound analogs.
Tier 1: Primary Screening - Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10][11] A competitive binding assay will be used to determine the inhibitory constant (Ki) of the test compounds against a panel of GPCRs commonly associated with piperidine-containing ligands (e.g., opioid, dopamine, serotonin receptors).
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[12]
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), a fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for opioid receptors, typically at its Kd concentration), and a range of concentrations of the test compound.[10][12]
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
3. Filtration and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.[10][12]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.[12]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Data Presentation: Radioligand Binding Affinity
| Compound ID | Target GPCR | IC50 (nM) | Ki (nM) |
| Analog-001 | Mu-Opioid | 150 | 75 |
| Analog-002 | Mu-Opioid | >10,000 | >5,000 |
| Analog-003 | D2-Dopamine | 85 | 40 |
| ... | ... | ... | ... |
Tier 2: Secondary Screening - Functional Assay (cAMP)
For compounds showing significant binding affinity (e.g., Ki < 1 µM), functional assays are performed to determine whether they act as agonists or antagonists. Since many GPCRs signal through the modulation of adenylyl cyclase, a cyclic AMP (cAMP) assay is a versatile functional readout for both Gs- and Gi-coupled receptors.[13][14]
GPCR-cAMP Signaling Pathway
Caption: Gs and Gi-coupled GPCR signaling pathways modulating cAMP levels.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is based on a competitive immunoassay format.[13][15]
1. Cell Preparation:
-
Culture cells expressing the target receptor to an appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer.
2. Agonist Mode Assay:
-
Dispense cells into a 384-well white plate.
-
Add increasing concentrations of the test compound.
-
Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (e.g., cAMP-d2 and anti-cAMP cryptate).[15]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF ratio against the log concentration of the compound and fit to a sigmoidal curve to determine the EC50 (for agonists).
3. Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., its EC80).[13]
-
Follow the remaining steps as in the agonist mode assay.
-
Plot the HTRF ratio against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC50 (for antagonists).
Data Presentation: Functional Activity
| Compound ID | Target GPCR | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of Control Agonist) |
| Analog-001 | Mu-Opioid | Agonist | 250 | 85% |
| Analog-003 | D2-Dopamine | Antagonist | 120 | N/A |
| ... | ... | ... | ... | ... |
Tier 3: Counter-Screen - Cell Viability Assay
It is crucial to ensure that the observed activity of the compounds is not due to general cytotoxicity.[16][17][18] A cell viability assay should be performed on the same cell line used for the functional assay, or a standard cell line like HEK293.
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of viable cells.[19]
1. Cell Plating:
-
Seed cells in a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for a period relevant to the functional assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
3. Assay Procedure:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence or absorbance on a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Determine the CC50 (the concentration of compound that reduces cell viability by 50%) from the dose-response curve.
Data Presentation: Cytotoxicity
| Compound ID | Cell Line | CC50 (µM) |
| Analog-001 | HEK293 | > 50 |
| Analog-003 | HEK293 | 25 |
| ... | ... | ... |
Conclusion
This structured in vitro screening cascade provides a robust framework for the initial pharmacological characterization of this compound analogs. By systematically evaluating binding affinity, functional activity, and cytotoxicity, researchers can efficiently identify promising lead compounds for further optimization and preclinical development. The detailed protocols and data presentation formats provided herein are intended to ensure consistency and facilitate the comparison of results across different analogs and screening campaigns.
References
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scalable Synthesis of Piperidine-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. The development of scalable and efficient synthetic methods for producing piperidine-based intermediates is therefore a critical endeavor in pharmaceutical research and development.[1][4]
This document provides detailed application notes and experimental protocols for three key scalable synthesis methods for producing piperidine-containing pharmaceutical intermediates. These methods include the catalytic hydrogenation of pyridines, the asymmetric synthesis of 3-substituted piperidines, and the synthesis of a key intermediate for the Alzheimer's disease drug, Donepezil.
I. Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of the corresponding pyridine precursors is the most direct and atom-economical route to piperidines.[1] This method is widely employed in industrial settings due to its efficiency and the ease of catalyst separation and recycling.[1] Platinum group metals, such as Platinum(IV) oxide (PtO₂), are highly effective catalysts for this transformation.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst | Platinum(IV) oxide (PtO₂) | [5] |
| Catalyst Loading | 5 mol% | [5] |
| Substrate | Substituted Pyridines | [5] |
| Solvent | Glacial Acetic Acid | [5] |
| Hydrogen Pressure | 50-70 bar | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 6-10 hours | [5] |
| Yield | Generally high (specific yields vary with substrate) | [5] |
Experimental Protocol: Hydrogenation of Substituted Pyridines using PtO₂
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen or argon to remove air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Filter the combined organic layers through a pad of Celite® and dry over anhydrous Na₂SO₄.[5]
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the pure substituted piperidine derivative.[5]
-
Caption: Experimental workflow for catalytic hydrogenation of pyridines.
II. Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
The development of asymmetric methods to access enantioenriched piperidines is of high importance for the pharmaceutical industry.[6] A rhodium-catalyzed asymmetric reductive Heck reaction provides a powerful tool for the synthesis of 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[6][7] This method offers high yields and excellent enantioselectivity for a wide range of substrates.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst Precursor | [Rh(cod)OH]₂ | [7] |
| Chiral Ligand | (S)-Segphos | [7] |
| Catalyst Loading | 3 mol% [Rh(cod)OH]₂ | [7] |
| Ligand Loading | 7 mol% (S)-Segphos | [7] |
| Substrates | Dihydropyridine, Arylboronic acid | [7] |
| Base | aq. CsOH (50 wt%) | [7] |
| Solvents | Toluene, THP, H₂O | [7] |
| Temperature | 70 °C | [7] |
| Reaction Time | 20 hours | [7] |
| Yield | High (specific yields vary with substrate) | [7] |
| Enantioselectivity | Excellent (specific ee values vary with substrate) | [7] |
Experimental Protocol: Asymmetric Synthesis of a 3-Substituted Piperidine Precursor
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Arylboronic acid (3.0 equiv)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine, 1 equiv)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%, 2.0 equiv)
-
Toluene, Tetrahydrofuran (THF), Water
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
Catalyst Preparation: In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).[7]
-
Reaction Setup:
-
Substrate Addition: Add the arylboronic acid (3.0 equiv) and then the dihydropyridine (1 equiv) to the reaction mixture.[7]
-
Reaction: Stir the mixture at 70 °C for 20 hours.[7]
-
Work-up:
-
Purification:
-
Remove the solvents under reduced pressure.
-
Purify the crude product by flash chromatography to afford the 3-substituted tetrahydropyridine.[7]
-
Subsequent reduction (e.g., hydrogenation) will yield the final 3-substituted piperidine.
-
Caption: Logical relationship for Rh-catalyzed asymmetric synthesis.
III. Synthesis of a Donepezil Intermediate
Donepezil is a piperidine derivative used for the treatment of Alzheimer's disease.[9][10] A key intermediate in its synthesis is 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide.[2][11] The synthesis of this intermediate involves the condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde, followed by benzylation.[11]
Quantitative Data Summary
| Parameter | Step 1: Condensation | Step 2: Benzylation | Reference |
| Reactants | 5,6-dimethoxy-1-indanone, 4-pyridinecarboxaldehyde | 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone, Benzyl bromide | [2][11] |
| Catalyst/Reagent | p-Toluenesulfonic acid | - | [2][11] |
| Solvent | Toluene | Acetonitrile | [2][11] |
| Temperature | Reflux | Reflux | [2][11] |
| Reaction Time | 5 hours | Not specified in detail | [2][11] |
| Yield | 87% | 83% | [2] |
Experimental Protocol: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide
Step 1: Synthesis of 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone
Materials:
-
5,6-dimethoxy-1-indanone
-
4-Pyridinecarboxaldehyde
-
p-Toluenesulfonic acid
-
Toluene
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 5,6-dimethoxy-1-indanone, 4-pyridinecarboxaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.[2]
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.[2]
-
Work-up and Purification: After cooling, the product can be isolated and purified by standard methods such as crystallization or chromatography to yield 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (Yield: 87%).[2]
Step 2: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide
Materials:
-
5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone
-
Benzyl bromide
-
Acetonitrile
Procedure:
-
Reaction Setup: Dissolve the product from Step 1 in acetonitrile.
-
Benzylation: Add benzyl bromide to the solution.[2]
-
Reaction: Heat the mixture to reflux.[2]
-
Isolation: Upon cooling, the product, 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide, will precipitate and can be collected by filtration (Yield: 83%).[2]
Caption: Mechanism of action of Donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2012131540A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Quality Control of Piperidin-4-yl(pyrrolidin-1-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidin-4-yl(pyrrolidin-1-yl)methanone is a chemical compound with potential applications in pharmaceutical research and development.[1][2][3][4][5] As with any active pharmaceutical ingredient (API) or intermediate, rigorous quality control is essential to ensure its identity, purity, and stability.[6][7][8][9][10] These application notes provide detailed protocols for the analytical techniques used in the quality control of this compound. The methodologies described are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers.
Overall Quality Control Workflow
The quality control of this compound involves a series of analytical tests to confirm its identity, quantify its purity, and identify any impurities. A logical workflow ensures that each batch of the compound meets the required specifications before proceeding to the next stage of development or manufacturing.
Figure 1: Overall quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound.[7] Since the molecule lacks a strong native chromophore, pre-column derivatization is employed to introduce a UV-active moiety, allowing for sensitive detection.[11][12] A reversed-phase HPLC method is detailed below.
Experimental Protocol: HPLC with Pre-Column Derivatization
Objective: To determine the purity of this compound by HPLC with UV detection after derivatization with dansyl chloride.
Materials:
-
This compound sample
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a similar concentration as the primary standard.
-
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of a sodium bicarbonate solution (e.g., 100 mM).
-
Add 1 mL of a dansyl chloride solution in acetonitrile (e.g., 1.5 mg/mL).
-
Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-based gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for the dansyl derivative (e.g., 254 nm).
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.
-
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
digraph "HPLC Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];prep [label="Sample & Standard Preparation"]; deriv [label="Derivatization with Dansyl Chloride"]; hplc [label="HPLC Analysis"]; data [label="Data Acquisition & Processing"]; report [label="Report Generation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep -> deriv; deriv -> hplc; hplc -> data; data -> report; }
Figure 2: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] It can be used to identify and quantify potential volatile impurities in the this compound sample. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and any related impurities.[13]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in this compound.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Internal standard (e.g., a stable, non-reactive compound with a different retention time)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the anhydrous solvent.
-
Add the internal standard.
-
Add the derivatizing agent (BSTFA).
-
Seal the vial and heat at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to complete the derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities relative to the internal standard.
-
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min) to 280 °C at 10 °C/min, hold 5 min |
| Ionization | Electron Ionization (70 eV) |
| Mass Range | 40-500 m/z |
digraph "GC-MS Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];sample_prep [label="Sample Preparation & Derivatization"]; gcms_analysis [label="GC-MS Analysis"]; spectral_analysis [label="Mass Spectral Analysis & Library Search"]; quantification [label="Impurity Quantification"]; report [label="Report Generation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sample_prep -> gcms_analysis; gcms_analysis -> spectral_analysis; spectral_analysis -> quantification; quantification -> report; }
Figure 3: Workflow for the GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules.[14] Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound. A study on the closely related 4-(1-pyrrolidinyl)piperidine provides valuable insight into the expected NMR spectra.[15][16]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.
-
Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure.
-
Data Presentation: Expected NMR Data
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Piperidine NH | Broad singlet | 1H | NH of piperidine |
| Pyrrolidine CH₂ | Multiplets | 4H | -N-CH₂- of pyrrolidine |
| Piperidine CH | Multiplet | 1H | CH attached to carbonyl |
| Piperidine CH₂ | Multiplets | 8H | CH₂ of piperidine ring |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment | |
| Carbonyl C=O | ~170 | C=O | |
| Pyrrolidine C | ~45-50 | -N-CH₂- of pyrrolidine | |
| Piperidine CH | ~40-45 | CH attached to carbonyl | |
| Piperidine C | ~25-35 | CH₂ of piperidine ring |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18] It serves as a valuable tool for the initial identification and confirmation of this compound.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
FTIR Acquisition:
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary amine (piperidine) |
| 2850-2950 | C-H stretch | Alkanes (piperidine and pyrrolidine rings) |
| ~1640 | C=O stretch | Amide (ketone) |
| ~1450 | C-H bend | Alkanes |
| 1100-1300 | C-N stretch | Amines |
Logical Relationship of Analytical Techniques
The combination of these analytical techniques provides a comprehensive quality assessment of this compound. Each technique provides a unique piece of information that, when combined, ensures the identity, purity, and overall quality of the compound.
Figure 4: Logical relationship between analytical techniques for quality control.
Disclaimer: The methods and protocols described in these application notes are intended as a guide and are based on the analysis of structurally related compounds. It is essential that these methods are validated for their specific intended use to ensure they are accurate, precise, and reliable for the quality control of this compound.
References
- 1. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 98% , 35090-95-0 - CookeChem [cookechem.com]
- 3. PIPERIDIN-4-YL-PYRROLIDIN-1-YL-METHANONE (1 x 5 g) | Reagentia [reagentia.eu]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 7. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 8. reagent.co.uk [reagent.co.uk]
- 9. Quality Control of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control (QC) in Pharmaceutical Manufacturing [pharmuni.com]
- 11. benchchem.com [benchchem.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 18. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Piperidin-4-yl(pyrrolidin-1-yl)methanone as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
Introduction
The Piperidin-4-yl(pyrrolidin-1-yl)methanone core represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a rigid piperidine ring, a secondary amine for derivatization, and a pyrrolidinyl methanone moiety, make it an attractive starting point for the construction of diverse combinatorial libraries. The piperidine motif is a common feature in many CNS-active compounds, offering a handle for modulating physicochemical properties such as solubility and basicity.[1] This scaffold provides two primary points for chemical modification, enabling the exploration of vast chemical space to achieve desired target engagement and selectivity in drug discovery programs.
The pyrrolidin-1-yl methanone group at the 4-position of the piperidine ring introduces a tertiary amide, which can influence the molecule's polarity and hydrogen bonding capacity. The key reactive handle for combinatorial library synthesis is the secondary amine of the piperidine ring (N-H), which can be readily functionalized through various chemical transformations. This allows for the introduction of a wide array of substituents, leading to the generation of large and diverse compound libraries for screening against various biological targets.
Key Features of the Scaffold:
-
Synthetic Tractability: The secondary amine of the piperidine ring is readily amenable to a variety of chemical reactions, including acylation, alkylation, arylation, and reductive amination.
-
Structural Rigidity: The piperidine ring provides a degree of conformational constraint, which can be advantageous for specific receptor binding.
-
Physicochemical Properties: The presence of the basic nitrogen atom can enhance aqueous solubility, a desirable property for drug candidates.[1]
-
Versatility: The scaffold can be decorated with a wide range of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the parallel synthesis of an amide library by coupling a diverse set of carboxylic acids to the piperidine nitrogen of the scaffold.
Materials:
-
This compound hydrochloride
-
A library of diverse carboxylic acids (R-COOH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an array of reaction vials, add a solution of a unique carboxylic acid (1.0 eq) in anhydrous DMF.
-
To each vial, add BOP reagent (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixtures at room temperature for 10 minutes to pre-activate the carboxylic acids.
-
Add a solution of this compound hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to each vial.
-
Seal the vials and agitate the reaction mixtures at room temperature for 12-18 hours.
-
Upon completion (monitored by LC-MS), dilute each reaction mixture with DCM.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired library of N-acylated products.
-
Characterize the final products by LC-MS and NMR spectroscopy.
Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination
This protocol outlines the synthesis of a library of N-alkylated derivatives through reductive amination with a variety of aldehydes or ketones.
Materials:
-
This compound hydrochloride
-
A library of diverse aldehydes or ketones (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
DIPEA
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an array of reaction vials, dissolve this compound hydrochloride (1.0 eq) and a unique aldehyde or ketone (1.1 eq) in DCE.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixtures at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial.
-
Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours.
-
Monitor the reactions by LC-MS. Upon completion, quench the reactions by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products via flash column chromatography or preparative HPLC to yield the desired library of N-alkylated derivatives.
-
Confirm the structure and purity of the final products by LC-MS and NMR spectroscopy.
Data Presentation
Table 1: Representative Library of N-Acylated this compound Derivatives
| Compound ID | R-Group (from R-COOH) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| Scaffold | H | C₁₀H₁₈N₂O | 182.26 | 0.85 |
| L1-A01 | Phenyl | C₁₇H₂₂N₂O₂ | 286.37 | 2.45 |
| L1-A02 | 4-Chlorophenyl | C₁₇H₂₁ClN₂O₂ | 320.81 | 3.14 |
| L1-A03 | 3-Pyridyl | C₁₆H₂₁N₃O₂ | 287.36 | 1.58 |
| L1-A04 | Cyclohexyl | C₁₇H₂₈N₂O₂ | 292.42 | 2.98 |
| L1-A05 | Thiophen-2-yl | C₁₅H₂₀N₂O₂S | 292.40 | 2.33 |
Table 2: Representative Library of N-Alkylated this compound Derivatives
| Compound ID | R-Group (from R-CHO) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| Scaffold | H | C₁₀H₁₈N₂O | 182.26 | 0.85 |
| L2-B01 | Benzyl | C₁₇H₂₄N₂O | 272.39 | 2.61 |
| L2-B02 | 4-Fluorobenzyl | C₁₇H₂₃FN₂O | 290.38 | 2.80 |
| L2-B03 | 2-Phenylethyl | C₁₈H₂₆N₂O | 286.42 | 3.00 |
| L2-B04 | Cyclohexylmethyl | C₁₇H₃₀N₂O | 278.44 | 3.42 |
| L2-B05 | 3-Phenylpropyl | C₁₉H₂₈N₂O | 300.44 | 3.51 |
Visualizations
Caption: General workflows for combinatorial library synthesis.
Caption: Diversification points of the scaffold.
Potential Applications and Biological Relevance
Derivatives of piperidine are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-HIV, antibacterial, and antifungal properties.[2][3] The this compound scaffold, by enabling the introduction of various pharmacophoric features, can be utilized to generate libraries for screening against a multitude of biological targets.
For instance, the introduction of aromatic and heterocyclic moieties through N-acylation or N-alkylation can lead to compounds with potential activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes where such interactions are crucial. The piperidine core itself is a key component of many central nervous system (CNS) drugs, suggesting that libraries based on this scaffold could be a valuable source of novel therapeutics for neurological disorders.[1] Furthermore, the piperidine-4-carboxamide substructure has been identified as a novel scaffold for designing inhibitors of enzymes such as secretory glutaminyl cyclase, which is implicated in Alzheimer's disease.[4] Therefore, a combinatorial library based on this compound could yield potent and selective modulators of various biological pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidin-4-yl(pyrrolidin-1-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Piperidin-4-yl(pyrrolidin-1-yl)methanone synthesis. This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a comparative analysis of coupling reagents to facilitate a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the amide coupling of a protected piperidine-4-carboxylic acid derivative with pyrrolidine, followed by a deprotection step. A common strategy involves using N-Boc-piperidine-4-carboxylic acid as the starting material. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen during the coupling reaction and can be efficiently removed under acidic conditions.
Q2: Which coupling reagents are recommended for this synthesis?
A2: Several classes of coupling reagents are effective for this type of amide bond formation. The choice often depends on factors like desired reaction time, cost, and the need to minimize side reactions. Commonly used reagents include:
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Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly efficient and lead to rapid reaction times with minimal racemization.[1]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective reagent with a good safety profile.[1]
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective option, often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress side reactions.[2]
Q3: How can I minimize the formation of side products?
A3: Side product formation can be minimized by carefully controlling the reaction conditions. Key strategies include:
-
Use of a Non-nucleophilic Base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to prevent unwanted side reactions.[2]
-
Control of Stoichiometry: Using a slight excess of the amine (pyrrolidine) and coupling reagent relative to the carboxylic acid can help drive the reaction to completion. However, a large excess of uronium reagents like HATU should be avoided as it can lead to the guanidinylation of the amine.[2][3]
-
Reaction Temperature: Running the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature, can help minimize side reactions.[2]
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves standard laboratory techniques. After the reaction, a common workup procedure includes washing the organic layer with an acidic solution (like dilute HCl) to remove unreacted amine and basic byproducts, followed by a wash with a basic solution (like saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[4] The final purification is usually achieved by flash column chromatography on silica gel.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. - Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for a short period before adding the amine.[5] |
| Low reactivity of the amine. | - Ensure the pyrrolidine is of high purity. - Consider using a slight excess of pyrrolidine (1.1-1.2 equivalents). | |
| Poor solubility of starting materials. | - Use an appropriate anhydrous solvent such as DMF or DCM to ensure all reactants are fully dissolved.[2] | |
| Presence of Multiple Products | Formation of N-acylurea byproduct (with carbodiimide reagents). | - Add HOBt or HOAt to the reaction mixture to suppress this side reaction.[4] |
| Guanidinylation of pyrrolidine (with excess HATU/HBTU). | - Use a slight excess of the carboxylic acid relative to the coupling reagent.[2] | |
| Difficulty in Product Purification | Contamination with urea byproduct (from DCC/DIC). | - If using DCC, the dicyclohexylurea byproduct is largely insoluble and can be removed by filtration. For DIC, the diisopropylurea is more soluble and may require careful chromatography. |
| Similar polarity of product and starting materials. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Comparative Data of Coupling Reagents
The selection of a coupling reagent can significantly impact the yield and purity of the final product. Below is a summary of the performance of common coupling reagents in similar amide bond formations.
| Coupling Reagent | Class | Typical Yield | Advantages | Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction times, low racemization.[1] | Higher cost, can react with amine if in large excess.[1][3] |
| HBTU | Uronium Salt | High | Very efficient, low racemization. | Less reactive than HATU. |
| PyBOP | Phosphonium Salt | High | High efficiency, low racemization risk, non-carcinogenic byproducts.[1] | More expensive than carbodiimides. |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective, water-soluble urea byproduct for easy removal.[1] | Slower reaction times, higher risk of racemization without additives. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperidin-4-yl(pyrrolidin-1-yl)methanone using HATU
This protocol describes a general method for the amide coupling of N-Boc-piperidine-4-carboxylic acid with pyrrolidine using HATU as the coupling reagent.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the mixture and stir for another 15-20 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-Piperidin-4-yl(pyrrolidin-1-yl)methanone
This protocol outlines the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-Piperidin-4-yl(pyrrolidin-1-yl)methanone (1.0 equiv)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-Piperidin-4-yl(pyrrolidin-1-yl)methanone in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M) to the mixture at 0°C.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent, or used directly in subsequent reactions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperidine Amide Compounds
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of piperidine amide compounds.
Frequently Asked Questions (FAQs)
Q1: My piperidine amide compound is showing significant tailing during normal-phase column chromatography on silica gel. What is the cause and how can I improve the peak shape?
A1: Peak tailing is a common issue when purifying basic compounds like piperidine amides on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This modifier will compete with your compound for the active sites on the silica gel.
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]
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Ammonia: For strongly basic compounds, a solution of 7N ammonia in methanol (typically 1-2%) can be very effective.[1]
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Pyridine: While less common due to its odor and toxicity, pyridine can also be used as a modifier.[1]
-
-
Stationary Phase Modification:
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Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column is a viable alternative. In this case, using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
Q2: I am experiencing low recovery of my piperidine amide compound after flash chromatography. What are the potential reasons?
A2: Low recovery can be caused by several factors, including irreversible binding to the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic piperidine moiety and the acidic silica gel can lead to irreversible adsorption of your compound.
-
Solution: Employ the troubleshooting steps for peak tailing mentioned in Q1, such as adding a basic modifier to the eluent or using an alternative stationary phase like alumina or amine-deactivated silica.[1]
-
-
Compound Degradation: Piperidine amides can be susceptible to degradation on acidic silica gel, especially if they contain other sensitive functional groups.
-
Solution: Neutralize the silica gel before use by washing it with a solution of your mobile phase containing a basic modifier. Alternatively, opt for a less acidic stationary phase.
-
-
Co-elution with Impurities: If the compound is not fully separated from impurities, the fractions containing the pure product may be smaller than expected, leading to a perceived low recovery.
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Solution: Optimize your chromatographic conditions by trying different solvent systems or using a shallower gradient.
-
Q3: My piperidine amide compound, which is supposed to be a solid, was isolated as an oil after purification. What could be the reason?
A3: Obtaining an oil instead of a solid for a compound with a known melting point can be due to the presence of impurities or residual solvent. For example, 2-Benzylpiperidine has a melting point of 32°C and can exist as a low-melting solid or a liquid at room temperature.[2]
Troubleshooting Steps:
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Residual Solvent: Ensure that all residual solvents have been thoroughly removed under high vacuum. Gentle heating may be required to remove high-boiling point solvents.
-
Impurities: The presence of impurities can depress the melting point of your compound, causing it to be an oil at room temperature.
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Solution: Re-purify the compound using a different method or optimized conditions. Analytical techniques like NMR or GC-MS can help identify the nature of the impurities.[2]
-
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) with different melting points, or as an amorphous solid which may appear as a viscous oil.
Q4: I am struggling with the crystallization of my piperidine amide compound. What techniques can I try?
A4: Successful crystallization depends heavily on the careful selection of a solvent system.[3] The ideal solvent should dissolve the compound more at higher temperatures than at lower temperatures.[3]
Crystallization Techniques:
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Slow Evaporation: Dissolve your compound in a suitable solvent in which it is moderately soluble at room temperature. Cover the container with a perforated lid and allow the solvent to evaporate slowly in a vibration-free location. This method is particularly useful for growing high-quality single crystals for X-ray diffraction.[3]
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Slow Cooling: Dissolve your compound in a minimal amount of a suitable hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal yield.[3]
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Vapor Diffusion: Dissolve your compound in a "good" solvent and place it in a small, open container. Place this container inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.
-
Anti-Solvent Addition: Dissolve your compound in a minimum amount of a "good" solvent. Slowly add a "poor" solvent dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography
This guide provides a systematic approach to addressing issues like peak tailing, fronting, and broad peaks when purifying piperidine amide compounds on silica gel.
Guide 2: Decision Tree for Selecting a Purification Method
This decision tree helps in selecting an appropriate purification strategy based on the properties of your piperidine amide compound and the nature of the impurities.
Data Presentation
Table 1: Common Modifiers for Normal-Phase Chromatography of Piperidine Amides
| Modifier | Typical Concentration | Use Case |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | General purpose for reducing peak tailing.[1] |
| 7N Ammonia in Methanol | 1 - 2% (v/v) | For strongly basic compounds that show persistent tailing with TEA.[1] |
| Pyridine | 0.1 - 0.5% (v/v) | An alternative to TEA, but used less frequently due to toxicity.[1] |
Table 2: Solubility of Piperidine in Various Solvents
| Solvent | Solubility | Notes |
| Water | Highly Soluble | Forms hydrogen bonds with water.[4] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [4] |
| Ethers (e.g., Diethyl ether) | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Hexane | Limited Solubility | Due to the polar nature of piperidine.[4] |
Note: The solubility of piperidine amide compounds will vary based on the substituents on the piperidine ring and the amide functionality.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude piperidine amide compound in a minimal amount of the appropriate solvent and load it onto the column.
-
Elution: Begin elution with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound of interest.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique like Thin Layer Chromatography (TLC) to identify the fractions containing the purified compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine amide.[2]
Protocol 2: General Procedure for Crystallization by Slow Cooling
-
Solvent Selection: Choose a solvent that dissolves the piperidine amide compound to a greater extent at higher temperatures than at lower temperatures.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume of solvent is crucial for a good recovery yield.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Cooling: Allow the flask to cool slowly to room temperature. Covering the flask will slow down evaporation and promote the growth of larger crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[2]
References
Identifying and minimizing side products in piperidine acylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperidine acylation reactions. Our goal is to help you identify and minimize the formation of common side products, leading to higher yields and purity of your target N-acylpiperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in piperidine acylation reactions?
A1: The most frequently encountered side products in piperidine acylation include:
-
Diacylation: This occurs when a piperidine derivative possesses an additional nucleophilic site, such as another amine group, which can also be acylated.
-
O-Acylation: If the piperidine substrate contains a hydroxyl (-OH) group, the acylating agent can react at this site to form an ester, in competition with the desired N-acylation.[1]
-
Hydrolysis of the Acylating Agent: Moisture in the reaction can lead to the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride) to the corresponding carboxylic acid.
-
Formation of Quaternary Ammonium Salts: Over-alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts, although this is more common in alkylation reactions, it can occur under certain conditions with acylating agents.[2]
Q2: How can I detect the presence of these side products?
A2: A combination of analytical techniques is recommended for the detection and quantification of side products:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the percentage of each impurity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can help in identifying the mass of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.
Q3: What is the general mechanism for piperidine acylation?
A3: The N-acylation of piperidine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form the N-acylpiperidine.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during piperidine acylation reactions.
Issue 1: Low Yield of the Desired N-Acylpiperidine Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or HPLC. - Increase the reaction temperature, but be mindful of potential side reactions. |
| Hydrolysis of Acylating Agent | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Protonation of Piperidine | - The reaction of an acyl chloride or anhydride with piperidine generates an acidic byproduct (HCl or a carboxylic acid, respectively) which can protonate the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.[5] |
Issue 2: Presence of Significant Amounts of Diacylated Product
This issue is common when using piperazine or piperidine derivatives with more than one amine functionality.
| Potential Cause | Suggested Solution |
| High Reactivity of Acylating Agent | - Use a less reactive acylating agent. For example, an acid anhydride may offer better selectivity for mono-acylation compared to a more reactive acyl chloride.[6][7] |
| Stoichiometry of Reactants | - Use an excess of the piperidine derivative relative to the acylating agent to favor mono-acylation. |
| Reaction Conditions | - Perform the reaction at a lower temperature to reduce the rate of the second acylation. |
Quantitative Data: Mono- vs. Di-acylation of Piperazine
The following table provides a general comparison of reaction conditions for controlling mono- versus di-acylation of piperazine, which serves as a model for piperidines with multiple amine groups.
| Acylating Agent | Stoichiometry (Piperazine:Acylating Agent) | Temperature | Expected Predominant Product |
| Acyl Chloride | 2:1 | 0 °C to room temperature | Mono-acylation |
| Acyl Chloride | 1:2.2 | Elevated temperature | Di-acylation |
| Acid Anhydride | 2:1 | Room temperature | Mono-acylation |
Issue 3: O-Acylation as a Major Side Product
This is a concern when acylating piperidine derivatives containing a hydroxyl group, such as 4-hydroxypiperidine.
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring O-Acylation | - N-acylation is generally favored under basic or neutral conditions due to the higher nucleophilicity of the amine. To favor O-acylation, acidic conditions can be employed to protonate the amine, rendering it less nucleophilic.[1] |
| Choice of Acylating Agent and Base | - The choice of acylating agent and base can influence the N/O selectivity. For instance, in some systems, using an acid anhydride might show different selectivity compared to an acyl chloride. |
Quantitative Data: N- vs. O-Acylation Selectivity
The selectivity between N- and O-acylation is highly dependent on the substrate and reaction conditions. The following data is illustrative for a model substrate containing both an amine and a hydroxyl group.[8]
| Acylating Agent | Base | Solvent | N:O Acylation Ratio (Approximate) |
| Isopropenyl acetate | DBU | - | 60:40 |
| Isopropenyl acetate (1.7 eq) | DBU (1.2 eq) | - | 100:70 (both N- and O-acylation go to high conversion) |
| Isopropenyl acetate | DBU (with in situ CO2 protection of amine) | - | 0:100 (complete O-acylation selectivity) |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Piperidine using an Acyl Chloride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of Piperidine using an Acid Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat).
-
Addition of Acylating Agent: Add the acid anhydride (1.1 eq) to the solution. A base such as pyridine can be added as a catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent and wash with water and saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of Piperidine Acylation and Side Reactions
Caption: Reaction mechanism for piperidine acylation and competing side reactions.
Diagram 2: Experimental Workflow for Piperidine Acylation
Caption: A typical experimental workflow for a piperidine acylation reaction.
Diagram 3: Troubleshooting Logic for Piperidine Acylation
Caption: A decision tree to guide troubleshooting in piperidine acylation reactions.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reagents for Piperidine-Pyrrolidine Amide Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of coupling reagents for the synthesis of piperidine-pyrrolidine amides. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for synthesizing piperidine-pyrrolidine amides?
A1: Several classes of coupling reagents are commonly employed. The choice often depends on the steric hindrance of the specific piperidine and pyrrolidine derivatives, the desired reaction kinetics, and the need to minimize side reactions. The most prevalent reagents include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions like racemization.[1][2]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly effective, especially for challenging or sterically hindered couplings. HATU is often preferred for its faster reaction times and lower risk of epimerization.[1]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and rapid reaction times, making it a suitable option for difficult couplings.[1][3][4]
Q2: I am observing low to no yield in my coupling reaction. What are the likely causes?
A2: Low or no product formation can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid, especially if it is sterically hindered.
-
Amine Basicity and Nucleophilicity: While secondary cyclic amines like piperidine and pyrrolidine are generally good nucleophiles, their basicity can lead to an acid-base reaction with the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.
-
Steric Hindrance: Bulky substituents on either the piperidine or pyrrolidine ring can significantly slow down or prevent the coupling reaction.[5]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery. It is crucial to use anhydrous solvents and reagents.
Q3: How can I minimize racemization during the coupling of chiral pyrrolidine carboxylic acids?
A3: Racemization is a critical concern when using chiral carboxylic acids. To mitigate this:
-
Use Additives: Additives like HOBt or HOAt are essential when using carbodiimide coupling reagents, as they suppress racemization.[1]
-
Choose Appropriate Reagents: Uronium reagents based on HOAt, such as HATU, are known to be superior in suppressing racemization compared to their HOBt-based counterparts like HBTU.[1]
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize the rate of racemization.
-
Use a Non-nucleophilic Base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.
Q4: What are common side reactions when using piperidine in amide synthesis?
A4: Besides incomplete reactions, specific side reactions involving piperidine can occur:
-
Aza-Michael Addition: If your molecules contain maleimide groups, piperidine can undergo an aza-Michael addition to the double bond, preventing intended conjugation.[6]
-
Aspartimide Formation: In peptide synthesis involving aspartic acid, piperidine, being a strong base, can catalyze the formation of a cyclic imide (aspartimide), leading to byproducts.[6]
Q5: How can I purify my final piperidine-pyrrolidine amide product?
A5: Purification strategies depend on the properties of your product and the byproducts:
-
Aqueous Workup: If you use a water-soluble coupling reagent like EDC, byproducts can often be removed by washing the reaction mixture with dilute acid and base.[7]
-
Filtration: When using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product from any remaining starting materials, reagents, and byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of piperidine-pyrrolidine amides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient coupling reagent for sterically hindered substrates. 2. Formation of a salt between the carboxylic acid and the amine. 3. Presence of moisture in the reaction. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[4][5] 2. Use a non-nucleophilic base like DIPEA to neutralize any acid and pre-activate the carboxylic acid before adding the amine. 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Multiple Products Observed (by LC-MS or TLC) | 1. Racemization of a chiral carboxylic acid. 2. Formation of N-acylurea byproduct with carbodiimide reagents. 3. Guanidinylation of the amine with excess uronium/aminium reagents. | 1. Add HOBt or HOAt to the reaction.[1] Use a less epimerization-prone reagent like HATU. Lower the reaction temperature. 2. Add HOBt or NHS to the reaction to trap the activated intermediate as a more reactive ester. 3. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Difficulty in Product Purification | 1. Contamination with urea byproduct (from DCC or EDC). 2. Similar polarity of the product and starting materials. | 1. For DCC, filter off the insoluble DCU. For EDC, perform an acidic workup to remove the water-soluble urea.[5][7] 2. Optimize your column chromatography conditions (e.g., try a different solvent system or a gradient elution). Consider derivatization to change the polarity for easier separation. |
| Reaction Stalls (Incomplete Conversion) | 1. Steric hindrance slowing down the reaction. 2. Deactivation of the coupling reagent over time. | 1. Increase the reaction temperature or use microwave heating to overcome the activation energy barrier.[5] 2. Add a fresh portion of the coupling reagent and base. |
Data Presentation
The following table summarizes the performance of common coupling reagents in the synthesis of piperidine-pyrrolidine amides and related sterically hindered systems. Please note that yields are highly substrate-dependent.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Considerations |
| HATU | None | DIPEA | DMF, DCM | 1 - 4 h | 70 - 95 | Excellent for sterically hindered substrates; low racemization risk.[8] |
| HBTU | HOBt (optional) | DIPEA | DMF, DCM | 2 - 12 h | 60 - 90 | Good general-purpose reagent, but may be less effective than HATU for difficult couplings.[7] |
| PyBOP | None | DIPEA | DMF, DCM | 1 - 6 h | 70 - 92 | Very efficient and fast; avoids the formation of carcinogenic byproducts associated with BOP.[3][4] |
| EDC | HOBt | DIPEA, Et₃N | DCM, DMF | 12 - 48 h | 40 - 85 | Cost-effective; water-soluble byproducts simplify workup.[2] Often requires longer reaction times. |
| DIC | HOBt | None or DIPEA | DCM, DMF | 4 - 24 h | 50 - 88 | Byproduct (DIU) is soluble in organic solvents, making it suitable for solid-phase synthesis.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Piperidine with a Pyrrolidine Carboxylic Acid
This protocol describes a general method for the amide coupling of a protected pyrrolidine carboxylic acid with piperidine using HATU.
-
Materials:
-
N-protected pyrrolidine carboxylic acid (1.0 eq)
-
Piperidine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected pyrrolidine carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the mixture and stir for another 15-20 minutes to pre-activate the carboxylic acid.[9]
-
Add piperidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Coupling of a Piperidine Carboxylic Acid with Pyrrolidine
This protocol outlines a standard procedure for amide bond formation using EDC in the presence of HOBt.
-
Materials:
-
N-protected piperidine carboxylic acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve the N-protected piperidine carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Et₃N or DIPEA to the solution and stir.
-
Add pyrrolidine to the mixture.
-
Add EDC·HCl in one portion.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for piperidine-pyrrolidine amide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ¹H NMR of Piperidin-4-yl(pyrrolidin-1-yl)methanone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues in the ¹H NMR analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone. The following question-and-answer format directly addresses common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does the ¹H NMR spectrum of my this compound sample show more peaks than expected, or broad, complex multiplets instead of clean signals?
This is a common observation for this molecule and is often not due to impurities. The complexity arises from dynamic processes occurring on the NMR timescale. The two primary reasons for peak splitting and broadening are:
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Restricted Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which restricts free rotation. This can lead to the presence of two distinct rotational isomers (rotamers), each giving a separate set of signals.[1][2][3][4]
-
Slow Piperidine Ring Inversion: The piperidine ring can exist in different chair and boat conformations. If the interconversion between these conformations is slow on the NMR timescale, separate signals for axial and equatorial protons will be observed, leading to more complex splitting patterns.[5][6][7]
Q2: I see a doubling of some signals in my spectrum. How can I confirm if this is due to amide rotamers?
The presence of rotamers is a frequent cause of signal doubling in amide-containing molecules. To confirm this, a variable temperature (VT) NMR experiment is the most effective method.[1][8]
-
At higher temperatures: The increased thermal energy will accelerate the rotation around the amide bond. If rotamers are the cause of the peak splitting, you will observe the doubled peaks broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at a sufficiently high temperature.[8][9]
-
At lower temperatures: The rotation will be slower, and you may see sharper signals for each individual rotamer.
Q3: My piperidine ring protons show very complex and broad signals. What could be the cause and how can I simplify the spectrum?
Complex signals for the piperidine protons are often due to a slow chair-to-chair interconversion. This makes the axial and equatorial protons chemically non-equivalent, leading to complex splitting patterns.
-
Solvent Choice: The choice of NMR solvent can influence the rate of conformational exchange.[10] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) may alter the chemical shifts and potentially simplify the spectrum by changing the rate of inversion.
-
Temperature Adjustment: Similar to amide bond rotation, increasing the temperature can accelerate the ring flip, leading to averaged and simpler signals.
Q4: Can the pH of the sample affect the ¹H NMR spectrum?
Yes, the pH of your sample can significantly impact the spectrum. The piperidine nitrogen is basic and can be protonated.
-
Protonation: Protonation of the piperidine nitrogen will change the electron density throughout the molecule, leading to significant changes in the chemical shifts of adjacent protons. This can also affect the rate of conformational changes.
-
Acidic Protons: If there are any acidic protons in your sample (e.g., from residual acid used in synthesis or purification), they can cause exchange broadening of the N-H proton of the piperidine and any other labile protons. To identify an N-H peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Piperidine and Pyrrolidine Moieties
| Protons | Typical Chemical Shift (δ) ppm | Notes |
| Piperidine N-H | 1.0 - 3.0 | Often broad; position is concentration and solvent dependent. |
| Piperidine C2/C6 (axial) | ~2.5 - 2.7 | |
| Piperidine C2/C6 (equatorial) | ~3.0 - 3.2 | |
| Piperidine C3/C5 (axial) | ~1.4 - 1.6 | |
| Piperidine C3/C5 (equatorial) | ~1.7 - 1.9 | |
| Piperidine C4-H | ~2.5 - 3.0 | |
| Pyrrolidine (N-CH₂) | ~3.2 - 3.6 | Near the amide bond, can be split due to rotamers. |
| Pyrrolidine (other CH₂) | ~1.8 - 2.0 |
Note: These are approximate ranges and can be influenced by solvent, temperature, and substitution.[11]
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
Objective: To determine if peak splitting is due to dynamic processes like amide bond rotation or ring inversion.
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a typical concentration for ¹H NMR.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and multiplicities of the peaks of interest.
-
Increasing Temperature: Gradually increase the temperature of the NMR probe in increments of 10-20 K (e.g., 318 K, 338 K, 358 K, etc.). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
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Observe Coalescence: Continue increasing the temperature until the doubled or broadened peaks coalesce into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tc).
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(Optional) Decreasing Temperature: To observe the sharpening of individual conformer peaks, you can also acquire spectra at temperatures below room temperature (e.g., 278 K, 258 K, 238 K).
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Data Analysis: Analyze the series of spectra to observe the changes in peak shape, chemical shift, and multiplicity as a function of temperature. The coalescence temperature can be used to calculate the energy barrier for the dynamic process.[8][9]
Mandatory Visualization
Caption: Troubleshooting workflow for ¹H NMR peak splitting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Strategies to Increase the Aqueous Solubility of Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are many piperidine derivatives poorly soluble in water?
A1: The solubility of piperidine derivatives is highly dependent on their overall structure. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the ring itself is a saturated heterocycle that can be quite nonpolar.[1] Poor solubility is often attributed to factors such as high crystal lattice energy (strong intermolecular forces in the solid state), low polarity, and the presence of bulky, lipophilic substituents attached to the piperidine ring.[1][2] For a compound to be orally absorbed, it must first dissolve at the site of absorption, making aqueous solubility a critical parameter to address during drug development.[2]
Q2: What are the most common initial steps to improve the solubility of a piperidine derivative?
A2: The most direct initial approaches involve simple formulation adjustments:
-
pH Adjustment: The piperidine nitrogen is basic, with a typical pKa of its protonated form around 11.22.[1] In acidic solutions (where the pH is lower than the pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more soluble in water than the neutral free base.[1][3] Therefore, preparing solutions in an acidic buffer (e.g., citrate buffer at pH 3-4) or a dilute acid (e.g., 10-50 mM HCl) can significantly increase solubility.[1]
-
Use of Co-solvents: Employing a water-miscible organic solvent, or co-solvent, is a common and effective strategy to increase the solubility of nonpolar molecules.[4] Frequently used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1]
Q3: When should I consider more advanced techniques like salt formation, solid dispersions, or prodrugs?
A3: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your experimental needs (e.g., for in vivo studies), or if you require a solid form with improved dissolution properties, it is time to explore more advanced strategies.
-
Salt Formation: This is a robust and highly effective method for ionizable compounds like piperidine derivatives and can lead to substantial increases in both solubility and dissolution rate.[5][6]
-
Solid Dispersions: This technique is particularly useful for improving the dissolution rate of BCS Class II drugs (low solubility, high permeability).[7] It involves dispersing the compound in a hydrophilic polymer matrix.[8]
-
Complexation with Cyclodextrins: This is an excellent choice for increasing the apparent solubility of a compound in a solution without chemically modifying it.[1]
-
Prodrug Approach: This strategy should be considered when other formulation-based approaches are insufficient or when properties other than solubility (like permeability or targeting) also need to be addressed.[9][10]
Troubleshooting Guides
Issue 1: My compound precipitates out of the organic stock solution (e.g., DMSO) during storage.
This can occur if the storage temperature is too low or if the solution is supersaturated.
-
Solution 1: Adjust Storage Temperature: If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation.[1]
-
Solution 2: Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation from older stocks, prepare fresh solutions immediately before each experiment.[1]
-
Solution 3: Lower Stock Concentration: Preparing a more dilute stock solution can prevent the compound from crashing out during storage.[1]
Issue 2: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer.
This is a very common problem for poorly soluble compounds. The abrupt change in solvent polarity causes the compound to fall out of solution.
-
Solution 1: Optimize Final Co-solvent Concentration: Determine the highest concentration of the organic solvent (e.g., DMSO) that your biological assay can tolerate without affecting the results (typically ≤1%). Ensure your final dilution does not exceed this limit.[1]
-
Solution 2: Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the co-solvent or a solubilizing agent before the final dilution into the assay medium.[1]
-
Solution 3: Add Solubilizers to the Assay Buffer: Incorporating solubilizing agents, such as surfactants or cyclodextrins, into the final aqueous buffer can help maintain the compound's solubility.
Visualization of Troubleshooting and Enhancement Strategies
A systematic approach is crucial when tackling solubility issues. The following workflow provides a logical progression from initial assessment to advanced formulation.
Caption: Troubleshooting workflow for poor aqueous solubility.
Key Solubility Enhancement Strategies & Data
Several well-established physical and chemical modification techniques can be employed to increase the aqueous solubility of piperidine derivatives.
Chemical Modification: Salt Formation
For ionizable compounds like piperidine derivatives, converting the free base into a salt is often the most effective method to dramatically increase aqueous solubility.[5] The basic nitrogen of the piperidine ring can be protonated by an acid to form a highly soluble salt.
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
|---|---|---|
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
Data adapted from a representative basic piperidine derivative.[1]
Formulation Strategy: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine derivative, forming a water-soluble inclusion complex.[1][11] This increases the apparent solubility of the compound without altering its chemical structure.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Table 2: Example of Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | System | Solubility Increase (Fold) |
|---|---|---|
| Piperine | Solid Dispersion (1:2 ratio with HPMC) | ~7.9-fold |
| Piperine | Inclusion Complex with SBE-β-CD | Stability constant ~2x higher than native β-CD |
Piperine, an alkaloid containing a piperidine moiety, is often used as a model compound for solubility enhancement studies.[12][13][14]
Formulation Strategy: Solid Dispersions
A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic polymer matrix.[7][8] This technique enhances solubility and dissolution rate by reducing particle size to the molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous form.[7][15]
Table 3: Common Carriers Used in Solid Dispersions
| Carrier Type | Examples |
|---|---|
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs) |
| Surfactants | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulphate (SLS) |
Data compiled from multiple sources.[7][16]
Decision Tree for Strategy Selection
Choosing the right strategy depends on the compound's properties and the development stage.
Caption: Decision tree for selecting a solubility enhancement strategy.
Appendix: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.[17]
-
Preparation: Add an excess amount of the piperidine derivative to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtrate into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
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Reporting: Express the solubility in units of mg/mL or µM at the specified temperature and pH.[1]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is commonly used at the lab scale to screen for effective polymer carriers.[7]
-
Dissolution: Weigh the piperidine derivative and a hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2 w/w).
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Co-dissolving: Dissolve both components in a common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin, clear film on the flask wall.
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Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the resulting solid mass, gently crush and pulverize it into a fine powder, and pass it through a sieve.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersed drug. Evaluate its dissolution profile compared to the pure drug.
Protocol 3: Co-crystal Screening (Slurry Method)
This protocol is used to screen for potential co-crystal formers (co-formers).[1]
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Solvent Selection: Choose a solvent in which both the piperidine derivative (API) and the co-former have limited solubility.[1]
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the selected co-former to a small vial.
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Solvent Addition: Add a small amount of the selected solvent to create a thick slurry.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.[1]
-
Isolation: Filter the solid from the slurry and allow it to air dry.[1]
-
Characterization: Analyze the resulting solid using PXRD to identify if a new crystalline form has been created, which would indicate co-crystal formation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jppres.com [jppres.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral piperidine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidine compounds?
A1: Racemization is the process where a pure enantiomer (a single, non-superimposable mirror image of a molecule) converts into an equal mixture of both enantiomers, known as a racemate.[1] In the context of drug development, the three-dimensional structure of a molecule is often crucial for its biological activity and therapeutic efficacy.[1] The presence of an undesired stereoisomer in a chiral piperidine compound can lead to reduced potency, altered pharmacological effects, or even significant toxicity.[1] Therefore, maintaining the enantiomeric purity of these compounds throughout their synthesis is of utmost importance.
Q2: What are the common causes of racemization during the synthesis of chiral piperidines?
A2: Racemization can be triggered by several factors during a chemical synthesis. Common causes include:
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Harsh reaction conditions: High temperatures, strong acids, or strong bases can provide the energy or chemical environment needed to epimerize a stereocenter.
-
Formation of planar intermediates: Certain reaction mechanisms proceed through planar, achiral intermediates like enolates or oxazolones.[1] When these intermediates are formed from a chiral starting material, the stereochemical information is lost, and subsequent reactions can produce a mixture of enantiomers.[1]
-
Inappropriate reagents: The choice of coupling reagents, bases, and solvents can significantly influence the extent of racemization, particularly in reactions involving the activation of a carboxylic acid on a chiral piperidine ring.[1][2]
Q3: How can I minimize racemization when performing an amide coupling reaction with a chiral piperidine carboxylic acid?
A3: Amide coupling reactions are a frequent source of racemization. To minimize this, consider the following strategies:
-
Choice of Coupling Reagent: Employ modern coupling reagents known for low racemization potential, such as HATU, HBTU, or COMU.[1][3] These reagents, especially when used with additives, can suppress the formation of problematic intermediates.[1]
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Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[3][4] These additives react with the activated intermediate to form a more stable active ester that is less prone to racemization.[1]
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Selection of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed racemization.[1][2]
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Control of Reaction Temperature: Perform the coupling at low temperatures, typically starting at 0 °C, to reduce the rate of epimerization.[1]
-
Minimize Pre-activation Time: Long pre-activation times, where the carboxylic acid is activated before the amine is added, can increase the risk of racemization. It is often preferable to add the coupling reagent to a mixture of the acid and amine, followed by the base.[1]
Q4: What are some general strategies for obtaining enantiopure piperidine compounds?
A4: Several synthetic strategies can be employed to obtain enantiopure piperidine compounds:
-
Asymmetric Catalysis: Utilize chiral catalysts to directly synthesize the desired enantiomer with high selectivity. Examples include iridium-catalyzed asymmetric hydrogenation of pyridinium salts and rhodium-catalyzed asymmetric cycloadditions.[5][6]
-
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.[7]
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Starting from the Chiral Pool: Begin the synthesis with a readily available, enantiopure starting material that already contains the desired stereocenter(s).[6]
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Resolution of Racemates: Synthesize the compound as a racemic mixture and then separate the enantiomers. This can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[8]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Significant loss of enantiomeric excess (ee) after an amide coupling reaction. | Formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[1] | 1. Switch to a coupling reagent known for low racemization, such as HATU or COMU.[1][3] 2. Add a racemization suppressant like HOAt or OxymaPure to the reaction mixture.[1][3] 3. Use a hindered base like DIPEA instead of TEA.[1] 4. Lower the reaction temperature to 0 °C or below.[1] 5. Minimize the time the carboxylic acid is activated before the amine is added.[1] |
| Racemization observed during a reaction involving a strong base. | Abstraction of a proton at the chiral center, leading to the formation of a planar enolate intermediate. | 1. Use a less basic or a more sterically hindered base. 2. Lower the reaction temperature significantly (e.g., -78 °C). 3. If possible, modify the substrate to increase the steric hindrance around the chiral center. |
| Incomplete reaction or low yield in an asymmetric catalytic reaction. | Catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions. | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Increase the catalyst loading or try a different chiral ligand. 3. Optimize the reaction temperature, pressure (for hydrogenations), and reaction time. 4. Screen different solvents to improve solubility and reactivity.[6] |
| Difficulty in separating diastereomeric salts during classical resolution. | Poor crystal formation or similar solubilities of the diastereomers. | 1. Experiment with different chiral resolving agents (e.g., dibenzoyl-L-tartaric acid, (S)-mandelic acid).[8] 2. Screen a variety of solvents and solvent mixtures for the crystallization.[8] 3. Optimize the cooling rate and temperature for crystallization. Slow cooling often yields better crystals.[8] |
Data Presentation
Table 1: Impact of Coupling Reagents and Additives on Racemization
| Coupling System | Base | Racemization Potential | Key Advantages |
| DIC/HOBt | DIPEA | Low | Cost-effective and widely used. |
| HBTU/HOBt | DIPEA | Low | Highly efficient coupling. |
| HATU/HOAt | DIPEA | Very Low | Highly reactive and excellent at suppressing racemization.[3] |
| COMU/Oxyma | DIPEA | Very Low | Based on OxymaPure, offering high efficiency and low racemization.[1] |
Table 2: Enantiomeric Ratio (er) in Asymmetric Hydrogenation of 2-Alkyl-Pyridinium Salts
| Substrate | Catalyst System | Enantiomeric Ratio (er) |
| 2-benzylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | 93:7 |
| 2-(2-bromo-4-cyanobenzyl)pyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | 93:7 |
| 2-diphenylmethylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | 84:16 |
| 2-(tert-butyldimethylsilyloxymethyl)pyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | 82:18 |
| Data sourced from an iridium-catalyzed enantioselective hydrogenation study.[6] |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free Amide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperidine carboxylic acid.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperidine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline for determining the enantiomeric purity of your chiral piperidine compound. Specific parameters will need to be optimized for your particular analyte.
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for your compound class. Common CSPs include those based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.[3]
-
Injection and Analysis: Inject a small volume of the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of racemization via oxazolone and enolate intermediates.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Stability testing and proper storage conditions for Piperidin-4-yl(pyrrolidin-1-yl)methanone
This technical support center provides guidance on the stability testing and proper storage of Piperidin-4-yl(pyrrolidin-1-yl)methanone to researchers, scientists, and drug development professionals. The information provided is based on general chemical principles and best practices for similar compounds, as specific stability data for this molecule is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Exposure to moisture and air should be minimized. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation may be indicated by a change in physical appearance (e.g., color change, clumping), the appearance of new peaks in chromatographic analysis (e.g., HPLC), or a decrease in the main peak area of the active compound.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, which contains piperidine and pyrrolidine rings, potential degradation pathways include:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2]
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
-
Photodegradation: Exposure to UV or visible light may initiate degradation.[2]
-
Thermal Degradation: High temperatures can promote decomposition.[2]
Q4: How can I prevent degradation during my experiments?
A4: To minimize degradation during experimental use, it is advisable to:
-
Prepare solutions fresh daily.
-
Use high-purity solvents and reagents.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Maintain a controlled temperature, avoiding excessive heat.
-
Work under an inert atmosphere if the compound proves to be sensitive to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., decreasing peak area in HPLC) | Compound degradation in solution or during storage. | Prepare fresh stock solutions. Verify the storage conditions of both the solid compound and the solutions. Perform a preliminary stability assessment in the analytical solvent. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Change in physical appearance of the solid compound | Instability due to improper storage (e.g., exposure to moisture, air, or light). | Discard the degraded material. Ensure future batches are stored under the recommended conditions (sealed, dry, 2-8°C, protected from light). |
Storage and Stability Data
Specific stability data for this compound is not extensively documented. The following table provides general recommendations.
| Condition | Recommended Storage | Expected Stability (General Guideline) |
| Long-Term Storage (Solid) | 2-8°C, sealed, dry, dark | > 1 year |
| Short-Term Storage (Solid) | Room Temperature, sealed, dry, dark | Several weeks |
| Solution (in organic solvent, e.g., DMSO, Ethanol) | -20°C or -80°C, sealed, dark | Months (stability should be verified) |
| Aqueous Solution | 2-8°C, sealed, dark | Days (prone to faster degradation, should be prepared fresh) |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound
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High-purity solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[2]
-
Thermal Degradation: Expose both solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[2]
-
Photolytic Degradation: Expose both solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[2]
-
-
Analysis: At each time point, analyze the stressed samples, along with an unstressed control, using a suitable analytical method like reverse-phase HPLC. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability.
References
Technical Support Center: Overcoming Challenges in Scaling Up Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of piperidine synthesis reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up piperidine synthesis from a lab (gram) to a pilot (kilogram) scale?
A: Scaling up piperidine synthesis introduces several critical challenges that can impact yield, purity, and safety. The most common issues include:
-
Inefficient Heat Transfer: Exothermic reactions are harder to control in larger vessels due to a lower surface-area-to-volume ratio, which can lead to localized hot spots and the formation of byproducts or degradation of the product.[1]
-
Poor Mixing and Mass Transfer: Achieving homogeneous reaction mixtures is more difficult in large reactors, potentially causing localized concentration gradients, incomplete reactions, and increased impurity formation.[1]
-
Catalyst Deactivation: Catalysts can be poisoned by starting materials, products, or impurities, leading to sluggish or incomplete reactions. This issue is often magnified at a larger scale.[2]
-
Purification Difficulties: Separating piperidine from unreacted starting materials (like pyridine) and byproducts can be challenging. For instance, piperidine and pyridine form an azeotrope, making simple distillation ineffective for achieving high purity.[3]
-
Safety Hazards: Handling larger quantities of flammable solvents and potentially toxic reagents increases the risk of accidents. Managing exotherms is crucial to prevent thermal runaways.[4][5]
Q2: My piperidine product has a yellow color. What causes this and how can I purify it?
A: A yellow color in piperidine is typically due to oxidation products. For applications requiring high purity, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protected from light and heat.[3]
Q3: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this difficult and what are the alternatives?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To overcome this, you can use one of the following methods:
-
Azeotropic Distillation: By introducing an entrainer like water or a non-aromatic hydrocarbon, a new, lower-boiling azeotrope can be formed with pyridine, allowing for its selective removal.[6]
-
Selective Salt Formation: Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not. This allows for the separation of the piperidine salt by filtration. The free piperidine can then be regenerated by treatment with a base.[7]
Q4: What are typical yields for piperidine synthesis and what factors influence them?
A: Yields for piperidine synthesis can vary significantly based on the synthetic method, reaction scale, and purity of starting materials. For instance:
-
Hydrogenation of Pyridine: This is a common industrial method. Yields can be very high, often exceeding 90%, but are highly dependent on the catalyst, temperature, and pressure.[8][9]
-
Reductive Amination: This method can also provide good yields but often requires more optimization of reaction conditions.[3]
-
Thionation of an amide with Lawesson's reagent can yield between 50-90%.[3] When scaling up, a drop in yield is a common issue, often due to the challenges mentioned in Q1.[1]
Q5: What are the key safety precautions to take when scaling up piperidine synthesis?
A: Piperidine is a flammable and toxic substance, and its synthesis at scale requires strict safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4][5]
-
Handling Flammables: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[4][5]
-
Exotherm Management: Have a clear plan for controlling reaction exotherms, including adequate cooling systems and a quenching procedure in case of a thermal runaway.[10]
-
Emergency Procedures: Be familiar with emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.[11]
Section 2: Troubleshooting Guides
Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls | Catalyst Deactivation/Poisoning: The catalyst's active sites are blocked by impurities or the product itself. | - Ensure starting materials are pure. - Use a fresh batch of catalyst. - Consider a more robust catalyst (e.g., Rhodium-based catalysts are often more resistant to nitrogen poisoning than Palladium or Ruthenium).[2] - For pyridine hydrogenation, adding an acid can protonate the nitrogen, reducing its ability to poison the catalyst.[12] |
| Insufficient Hydrogen Pressure/Mass Transfer (for Hydrogenation): The concentration of hydrogen at the catalyst surface is too low. | - Incrementally increase the hydrogen pressure. - Ensure vigorous stirring to improve gas-liquid mixing.[2] | |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts.[2] | |
| Yield drops significantly on scale-up | Inefficient Heat Transfer: Localized hot spots are causing degradation of reactants or products. | - Use a reactor with a cooling jacket and an overhead stirrer for better temperature control. - Slow down the rate of reagent addition to minimize the exotherm.[1] |
| Poor Mixing: Inhomogeneous reaction conditions are leading to incomplete reaction. | - Use a mechanical overhead stirrer with an appropriate impeller design to ensure good mixing.[1] |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) | Incomplete Hydrogenation: The reaction has not gone to completion. | - Increase hydrogen pressure and/or reaction time.[2] - Optimize catalyst loading (typically 5-10 mol%).[2] - Use a more active catalyst like Rh/C or PtO₂.[2] |
| Formation of N-alkylated piperidines (in alcohol solvents) | Reaction of piperidine product with the solvent: The newly formed piperidine acts as a nucleophile. | - Lower the reaction temperature. - Use a non-alkylating solvent like ethyl acetate.[2] |
| Formation of over-alkylation products (quaternary ammonium salts) in N-alkylation reactions | Excess alkylating agent or rapid addition: The N-alkylated piperidine reacts further. | - Carefully control the stoichiometry, using a slight excess of piperidine. - Add the alkylating agent slowly and maintain a lower reaction temperature.[1] |
| Formation of cyclopentanol and N,N-dicyclopentylamine in reductive amination with cyclopentanone | Reduction of the ketone and reaction of the product with another ketone molecule. | - Use a slight excess of the amine. - Add the reducing agent portion-wise to favor reduction of the imine intermediate.[3] |
Section 3: Data Presentation
Table 1: Hydrogenation of Pyridine to Piperidine - Effect of Scale and Conditions
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Example) | Rationale for Change | Reference |
| Catalyst | PtO₂ | Ru/C or Rh/C | Ru and Rh catalysts can be more robust and resistant to poisoning at larger scales. | [2][8] |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% | Optimized for cost-effectiveness and activity at scale. | [2][3] |
| Temperature | Room Temperature to 60°C | 50 - 150°C | Higher temperatures may be needed to achieve reasonable reaction rates in larger volumes, but require careful control. | [13] |
| **Pressure (H₂) ** | 5 bar | 1 - 5 MPa (10 - 50 bar) | Higher pressure can improve reaction rates and help overcome mass transfer limitations. | [13] |
| Solvent | Acetic Acid, Ethanol | Methanol, Ethanol, Water | Choice of solvent at scale considers cost, safety, and ease of removal. | [3][13] |
| Typical Yield | >95% | 98-99.9% | Highly optimized conditions at scale can lead to very high yields. | [13] |
Table 2: N-Alkylation of Piperidine - Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommendation) | Rationale for Change | Reference |
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and temperature control for exothermic reactions. | [1] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains a low concentration of reactive species to prevent side reactions. | [1] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design | Ensures homogeneity and improves heat and mass transfer in larger volumes. | [1] |
| Solvent Volume | Concentrated | More dilute | Helps to better control the reaction temperature. | [1] |
Section 4: Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst) - Laboratory Scale
This protocol is a general procedure for the laboratory-scale hydrogenation of a pyridine derivative.
Materials:
-
Substituted pyridine (1.0 eq)
-
Glacial acetic acid (solvent)
-
PtO₂ (Adam's catalyst), typically 1-5 mol%
-
High-pressure reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Execution:
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[12]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) for the required time (typically 4-24 hours).[3]
-
Monitor the reaction progress by techniques like GC-MS or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Reductive Amination for N-Alkylation - General Procedure
This one-pot procedure is for the N-alkylation of a secondary amine like piperidine with an aldehyde.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Imine Formation: To a stirred solution of the piperidine derivative in anhydrous DCM at room temperature, add the aldehyde. Stir the mixture for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Section 5: Mandatory Visualizations
Caption: Troubleshooting decision tree for low yield in piperidine synthesis.
Caption: General experimental workflow for scaling up piperidine synthesis.
Caption: Logical pathways for addressing catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. amarequip.com [amarequip.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
- 13. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Mitigating hERG Channel Affinity of Piperidine Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hERG (human Ether-à-go-go-Related Gene) channel affinity of piperidine-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead compound with a piperidine scaffold shows significant hERG inhibition. What are the primary strategies to reduce this liability?
A1: Modifying a piperidine scaffold to reduce hERG affinity generally involves a multi-pronged approach focused on altering the physicochemical properties of the molecule. The most common and effective strategies include:
-
Reducing the Basicity of the Piperidine Nitrogen: The basic nitrogen of the piperidine ring is a common pharmacophoric feature for hERG channel blockers.[1][2] Decreasing its pKa can significantly reduce hERG affinity.
-
Decreasing Overall Lipophilicity: High lipophilicity can lead to increased partitioning into the cell membrane where the hERG channel resides, thus increasing the local concentration of the compound near the channel.[1][3]
-
Introducing Steric Hindrance: Strategically introducing bulky groups can create steric clashes that prevent the molecule from adopting the conformation required for optimal binding to the hERG channel.[1]
-
Altering Molecular Geometry and Rigidity: Modifying the flexibility of the molecule or introducing rigidifying elements can disrupt key interactions with the hERG channel.[2][4][5]
-
Modulating Remote Substituents: Changes to parts of the molecule distant from the piperidine ring can also have a substantial impact on hERG affinity, often by altering the overall electronic and lipophilic profile.[1]
Q2: How can I effectively reduce the basicity of the piperidine nitrogen in my compound?
A2: Several medicinal chemistry tactics can be employed to lower the pKa of the piperidine nitrogen:
-
Introduction of Electron-Withdrawing Groups (EWGs): Placing EWGs, such as fluorine atoms, on or near the piperidine ring can inductively lower the electron density on the nitrogen, thereby reducing its basicity.[1]
-
Bioisosteric Replacement: Replacing the piperidine ring with a less basic heterocycle is a highly effective strategy.[1] Common replacements include:
-
Piperazine: The second nitrogen atom in the piperazine ring is electron-withdrawing, which significantly lowers the pKa of the other nitrogen.
-
Morpholine: The oxygen atom in the morpholine ring is also electron-withdrawing and reduces the basicity of the nitrogen.
-
-
Conversion to Non-basic Moieties: If the basic nitrogen is not essential for the desired pharmacological activity, it can be converted to a neutral group such as an amide or sulfonamide.[1]
Q3: My attempts to reduce basicity have negatively impacted my compound's on-target potency. What other approaches can I try?
A3: When reducing basicity is not a viable option, consider the following alternative strategies:
-
Decrease Lipophilicity: Reducing the lipophilicity of your compound can lower its concentration in the vicinity of the hERG channel within the cell membrane.[1] This can be achieved by:
-
Replacing lipophilic aromatic groups with more polar ones.
-
Introducing polar functional groups, such as hydroxyl or amide groups, at strategic positions.
-
-
Form a Zwitterion: If the basic nitrogen is critical for activity, introducing an acidic group (e.g., a carboxylic acid) elsewhere in the molecule can create a zwitterion.[1][6] This can reduce the overall lipophilicity and may disrupt the interaction with the hERG channel, though it might also affect cell permeability.
-
Conformational Restriction: Introducing conformational constraints can lock the molecule in a conformation that is unfavorable for hERG binding.[3][7] This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.
Q4: I need to screen my newly synthesized piperidine analogs for hERG liability. What are the standard experimental assays?
A4: A tiered approach is typically used for hERG screening, starting with higher throughput assays and progressing to more definitive, lower throughput methods for promising candidates.
-
High-Throughput Screening (HTS):
-
Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG blocker (e.g., [3H]-dofetilide or [3H]-astemizole) from the channel. They are high-throughput and cost-effective for screening large numbers of compounds.
-
Fluorescence-Based Assays: These assays use fluorescent dyes that are sensitive to changes in membrane potential or ion flux through the hERG channel.
-
-
Definitive Electrophysiology:
-
Manual and Automated Patch-Clamp Electrophysiology: This is the "gold standard" for assessing hERG channel inhibition.[2][4] It directly measures the effect of a compound on the electrical current flowing through the hERG channel in cells expressing the channel (e.g., HEK293 cells). Automated patch-clamp systems have increased the throughput of this technique.
-
Quantitative Data on Piperidine Modifications
The following table summarizes the effects of specific modifications to piperidine-containing compounds on their hERG affinity, as reported in various studies.
| Original Compound/Scaffold | Modification | hERG IC50 (Original) | hERG IC50 (Modified) | Reference |
| Piperidine-containing ATX inhibitor | Replaced piperidine with piperazine | Significant hERG liability | hERG issue resolved | [1][6] |
| Guanidinium-containing compound | Introduced a trifluoromethylethyl group to lower pKa | <1 μM | Reduced hERG activity | [1] |
| Isopropylphenyl-containing compound | Replaced isopropylphenyl with a substituted pyrimidine ring | <1 μM | hERG problem eliminated | [1] |
| 3,4-disubstituted piperidine derivative (A12) | Systematic SAR leading to 3,4,6-trisubstituted piperidine (E22) | Obvious safety issues | Remarkably reduced hERG blockage | [7] |
| Phenyl-containing CCR5 antagonist | Replaced phenyl with an amide or urea | hERG liability present | Reduced lipophilicity and mitigated hERG liability | [8] |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at the desired concentration for the automated patch-clamp system.
-
Compound Preparation: Prepare serial dilutions of the test compound in the external solution from the stock solution. Ensure the final DMSO concentration is consistent across all concentrations and does not exceed a level that affects the hERG current (typically ≤ 0.1%).
-
Automated Patch-Clamp Recording:
-
Load the cell suspension and compound solutions onto the automated patch-clamp system.
-
The system will automatically perform cell capture, seal formation, whole-cell configuration, and voltage-clamp recordings.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to elicit a characteristic "tail" current.
-
Record baseline hERG currents in the external solution.
-
Apply the different concentrations of the test compound and record the hERG currents at steady-state inhibition.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Key strategies for mitigating hERG affinity in piperidine-containing compounds.
Caption: A typical experimental workflow for screening compounds for hERG liability.
Caption: A decision tree for the structure-activity relationship (SAR)-guided modification of piperidine scaffolds.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Containing Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of drug candidates containing a piperidine moiety.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound exhibits poor in vitro metabolic stability. What are the likely metabolic pathways I should investigate?
A1: Piperidine rings are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common pathways include:
-
C-Hydroxylation: Oxidation of the carbon atoms on the piperidine ring, often at positions adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[2][3] Unsubstituted rings are particularly vulnerable to this.[2]
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this is a very common metabolic route, catalyzed mainly by CYP3A4 and CYP2D6.[1][2][4][5][6][7] This process cleaves the N-alkyl group.
-
Oxidation of Substituents: Any substituents on the piperidine ring can also be sites of metabolic oxidation.[1]
-
Ring Contraction: In some instances, the piperidine ring can undergo oxidative ring contraction to form a pyrrolidine ring.[2][8]
Q2: How can I experimentally identify the metabolic "soft spots" on my piperidine-containing compound?
A2: Identifying metabolic liabilities is crucial for devising an effective stabilization strategy. The most direct approach is to conduct a metabolite identification (MetID) study.[2] This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the formed metabolites.[2][9][10]
Q3: What are the primary medicinal chemistry strategies to block or reduce the metabolism of the piperidine ring?
A3: Once metabolic hotspots are identified, several strategies can be employed to enhance stability:[2]
-
Steric Hindrance: Introducing bulky groups (e.g., methyl, cyclopropyl) near the sites of metabolism can sterically hinder enzyme access.[11]
-
Fluorination: Replacing metabolically labile carbon-hydrogen (C-H) bonds with stronger carbon-fluorine (C-F) bonds can significantly increase metabolic stability.[11]
-
Deuteration: Replacing hydrogen atoms at metabolically susceptible positions with deuterium can slow down metabolism due to the kinetic isotope effect, as the carbon-deuterium bond is stronger and harder to break.[2][12]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes.[2][11] This can be achieved by introducing polar functional groups.
-
Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocyclic systems can block metabolic pathways and improve physicochemical properties.[2]
Q4: I am considering bioisosteric replacement. What are some common replacements for a piperidine ring, and what are their potential advantages and disadvantages?
A4: Bioisosteric replacement is a powerful strategy. Common replacements for piperidine include:
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Piperazine | Can modulate pKa and offers additional points for substitution. May reduce hERG liability by lowering basicity.[2][13] | Can introduce new metabolic liabilities at the second nitrogen. |
| Morpholine | Increases polarity and aqueous solubility, potentially reducing metabolism and improving the pharmacokinetic profile.[2][14] | The oxygen atom can act as a hydrogen bond acceptor, which may alter target binding. |
| Azetidine/Pyrrolidine | Can enhance metabolic stability and aqueous solubility.[2] | The smaller ring size can alter the exit vectors of substituents, potentially impacting potency. |
| Tropane | The increased rigidity can improve metabolic stability and may pre-organize the molecule for optimal target binding.[2][15] | More complex synthesis compared to simple piperidines. |
| Spirocyclic Systems | Can improve metabolic stability by replacing metabolically labile hydrogens and increasing sp³ character.[16][17] | Can significantly increase molecular weight and complexity. |
Q5: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. How can I mitigate this?
A5: This is a common challenge in drug design. Strategies to mitigate hERG liability while maintaining metabolic stability include:
-
Reduce Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Introducing electron-withdrawing groups (e.g., fluorine) near the nitrogen or replacing the piperidine with a less basic ring (e.g., piperazine, morpholine) can help.[2]
-
Decrease Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Introducing polar groups can reduce this liability.[2]
-
Modulate pKa: Fine-tuning the pKa of the piperidine nitrogen through substitution can help to find a balance between metabolic stability, potency, and hERG affinity.[18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High in vitro clearance in human liver microsomes (HLM). | Extensive Phase I metabolism by CYP enzymes. | 1. Perform a metabolite identification (MetID) study to pinpoint metabolic "soft spots".[2]2. Implement strategies to block metabolism at these sites (e.g., fluorination, steric hindrance).[2][11]3. Consider bioisosteric replacement of the piperidine ring.[2][16] |
| Compound is stable in HLM but shows high clearance in hepatocytes. | Likely involvement of Phase II metabolism (e.g., glucuronidation, sulfation) or uptake transporters. | 1. Conduct a hepatocyte metabolism study and analyze for conjugated metabolites.2. If a hydroxylated metabolite is formed in Phase I, it may be rapidly conjugated in Phase II. Blocking the initial hydroxylation is key. |
| Significant variability in plasma concentrations in animal studies. | Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals, leading to variable first-pass metabolism.[11] | 1. While difficult to control, understanding the primary metabolic pathways can guide structural modifications to create more metabolically robust analogs.[11]2. Ensure consistent experimental conditions and animal acclimatization to reduce stress-induced physiological changes.[11] |
| High first-pass metabolism despite good intestinal permeability (e.g., in a Caco-2 assay). | The drug is well-absorbed but rapidly metabolized in the gut wall or liver before reaching systemic circulation.[11] | 1. Perform an in vitro metabolic stability assay with liver S9 fractions or hepatocytes to determine the intrinsic clearance.[11]2. If clearance is high, identify the metabolic hotspots and modify the structure to block these positions.[11] |
| Compound appears unstable in the assay buffer (control incubation without NADPH). | Non-enzymatic degradation (e.g., hydrolysis). | 1. Assess the chemical stability of the compound at the assay pH and temperature.[2]2. If the compound is unstable, consider formulation strategies or structural modifications to improve chemical stability. |
| Low compound solubility in the assay medium. | The compound may be precipitating, leading to an underestimation of its concentration and an overestimation of its metabolism. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent.[2]2. Visually inspect for precipitation during the assay.3. Measure the solubility of the compound in the assay buffer. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[1]
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.
-
In a 96-well plate, add the HLM and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).[19]
Protocol 2: Metabolite Identification (MetID) Study
Materials:
-
Same as Protocol 1, but with a higher concentration of the test compound and HLM.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-5 from Protocol 1, but use a single, longer incubation time (e.g., 60 minutes).
-
After quenching and centrifugation, concentrate the supernatant if necessary.
-
Analyze the sample using a high-resolution LC-MS/MS system.
-
Process the data using metabolite identification software to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 3: Cytochrome P450 Inhibition Assay
This assay determines if the test compound inhibits the activity of major CYP isoforms.
Materials:
-
Test compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)
-
CYP-specific probe substrates and their corresponding metabolites
-
NADPH
-
LC-MS/MS system
Procedure:
-
Incubate the test compound at various concentrations with a specific recombinant CYP enzyme and its probe substrate.
-
Initiate the reaction with NADPH and incubate at 37°C.
-
Quench the reaction and process the samples.
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculate the percent inhibition of the CYP enzyme activity by the test compound and determine the IC50 value.
Visualizations
Caption: Common metabolic pathways for piperidine-containing drugs.[1]
Caption: A typical experimental workflow for assessing metabolic stability.
Caption: A decision-making tree for selecting modification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 18. blumberginstitute.org [blumberginstitute.org]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Evaluating the Potential of the Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, type 2 diabetes, and neurodegenerative disorders. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of current drug discovery efforts. This guide provides a comparative analysis of various NLRP3 inhibitors, with a special focus on the potential of the piperidine scaffold, exemplified by derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, against established inhibitors.
While direct experimental data for Piperidin-4-yl(pyrrolidin-1-yl)methanone as an NLRP3 inhibitor is not extensively available in the public domain, the broader piperidine scaffold is a promising area of investigation. Research into compounds such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has demonstrated the potential of this chemical moiety in NLRP3 inhibition.[1][2][3][4] This guide will therefore use this class of compounds as a proxy to evaluate the piperidine scaffold against well-characterized NLRP3 inhibitors.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the in vitro potency of several key NLRP3 inhibitors, including a representative from the piperidine-based scaffold, based on their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Inhibitor | Scaffold/Class | IC50 Value | Cell Type | Mechanism of Action |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Piperidine-based | Inhibition of IL-1β release and pyroptosis at 10 µM | PMA-differentiated THP-1 cells | Inhibition of NLRP3 ATPase activity |
| MCC950 | Diaryl sulfonylurea | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent inflammasome assembly.[5][6][7][8] |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | |||
| Oridonin | Diterpenoid | ~0.75 µM - 7 µM | Various cancer cell lines (Note: IC50 for NLRP3 inhibition may vary) | Covalently binds to cysteine 279 in the NACHT domain of NLRP3, blocking the interaction between NLRP3 and NEK7.[9][10][11][12] |
| CY-09 | Thiophene derivative | ~1-10 µM for IL-1β secretion inhibition | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Directly binds to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, inhibiting its ATPase activity.[13][14][15][16] |
| OLT1177 (Dapansutrile) | β-sulfonyl nitrile | ~1 nM | J774 macrophages | Inhibits NLRP3 ATPase activity and blocks the interaction between NLRP3 and ASC.[17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of findings. Below are outlines of key experimental protocols used to assess the efficacy of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for screening and characterizing NLRP3 inhibitors by measuring the inhibition of IL-1β release.
1. Cell Culture and Priming:
- Cell Lines: Human monocytic THP-1 cells, mouse J774A.1 macrophages, or primary Bone Marrow-Derived Macrophages (BMDMs) are commonly used.[20][21]
- Priming (Signal 1): Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours). This step upregulates the expression of NLRP3 and pro-IL-1β.[20][22]
2. Inhibitor Treatment:
- Following priming, cells are treated with various concentrations of the test compound (e.g., piperidine derivatives, MCC950) for a defined period (e.g., 30-60 minutes).
3. NLRP3 Activation (Signal 2):
- The NLRP3 inflammasome is then activated by a second stimulus, such as:
- ATP (e.g., 5 mM for 30-60 minutes)
- Nigericin (e.g., 10 µM for 60 minutes)
- Monosodium urate (MSU) crystals (e.g., 150 µg/mL for 6 hours)
4. Measurement of IL-1β Release:
- Cell culture supernatants are collected.
- The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- The percentage of inhibition of IL-1β release is calculated relative to the vehicle-treated control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NLRP3 ATPase Activity Assay
This assay directly measures the ability of a compound to inhibit the ATPase activity of the NLRP3 protein, which is essential for its activation.
1. Reagents:
- Recombinant human NLRP3 protein.
- ATP.
- A luminescent ATP detection assay system (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
- The recombinant NLRP3 protein is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
- The ATPase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
- The amount of ADP produced (or remaining ATP) is quantified using a luminescent plate reader.
3. Data Analysis:
- The percentage of inhibition of NLRP3 ATPase activity is calculated.
- IC50 values are determined as described for the IL-1β release assay.[2][23]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the search for new NLRP3 inhibitors: chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2 Hbenzo[d]imidazole-2-one scaffold [iris.unito.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. abmole.com [abmole.com]
- 17. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dapansutrile | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Piperidin-4-yl(pyrrolidin-1-yl)methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-yl(pyrrolidin-1-yl)methanone core scaffold is a versatile starting point for the development of novel therapeutic agents targeting a range of biological entities. Structure-activity relationship (SAR) studies have revealed that modifications to this central fragment can significantly influence potency and selectivity for various targets, including bacterial enzymes, G-protein coupled receptors, and nuclear receptors. This guide provides a comparative overview of SAR studies for analogs of this scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Analogs as Anti-Mycobacterium abscessus Agents via DNA Gyrase Inhibition
Recent research has identified piperidine-4-carboxamides as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing challenging pulmonary infections. The lead compound, MMV688844 (referred to as 844 ), and its analogs have demonstrated potent bactericidal properties.
Quantitative SAR Data
The following table summarizes the in vitro activity of key analogs against M. abscessus and their inhibitory concentration against the purified DNA gyrase enzyme.
| Compound ID | R1 (Phenyl Position 4) | R2 (Naphthyridine Position 6) | M. abscessus MIC (µM)[1] | DNA Gyrase IC50 (µM)[1] |
| 844 | -Cl | -OCH3 | 12.5 | Not Reported |
| 844-TFM | -CF3 | -OCH3 | 1.5 | 1.5 |
| 9f | 3-CF3 | -OCH3 | 12.5 | Not Reported |
Key SAR Insights:
-
Substitution at the 4-position of the phenyl ring with a trifluoromethyl group (844-TFM ) led to a nearly 10-fold increase in activity against whole M. abscessus cells compared to the chloro-substituted parent compound (844 ).[1]
-
The improved whole-cell activity of 844-TFM directly correlates with its potent inhibition of the molecular target, DNA gyrase (IC50 = 1.5 µM).[1]
-
Moving the trifluoromethyl group to the 3-position of the phenyl ring (9f ) resulted in a loss of the enhanced activity, indicating a specific spatial requirement for substitution at the 4-position.[1]
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay: The MIC of the compounds against M. abscessus was determined using a broth microdilution method. The bacteria were cultured in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. Compounds were serially diluted in 96-well plates, and a standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that visibly inhibited bacterial growth.
DNA Gyrase Inhibition Assay: The inhibitory activity against recombinant M. abscessus DNA gyrase was measured using a supercoiling inhibition assay. The assay mixture contained purified DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compounds in a suitable buffer. The reaction was incubated at 37°C, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light. The IC50 value was determined as the compound concentration that resulted in a 50% reduction in the supercoiled DNA form.[1]
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of piperidine-4-carboxamide analogs as DNA gyrase inhibitors.
II. Analogs as CCR5 Antagonists for Anti-HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. Piperidine-4-carboxamide derivatives have been explored as potent CCR5 antagonists.
Quantitative SAR Data
The following table presents the CCR5 binding affinity and antiviral activity of a series of piperidine-4-carboxamide analogs.
| Compound ID | R1 (Central Phenyl Ring) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM)[2] |
| Lead Compound | Unsubstituted | >1000 | >1000 |
| 11a | 2-F | 16 | 2.9 |
| 11b | 3-F | 1.9 | 0.82 |
| 11c | 4-F | 3.5 | 1.1 |
| 11f | 3-Cl | 0.94 | 0.59 |
Key SAR Insights:
-
Replacing a 5-oxopyrrolidin-3-yl fragment of a previous lead with a 1-acetylpiperidin-4-yl group was a key modification in discovering this series of potent CCR5 antagonists.[2]
-
The introduction of small hydrophobic substituents on the central phenyl ring significantly increased CCR5 binding affinity.[2]
-
A chloro substituent at the 3-position of the phenyl ring (11f ) provided the most potent CCR5 antagonist in this series, with sub-nanomolar binding affinity and antiviral activity.[2]
Experimental Protocols
CCR5 Receptor Binding Assay: The binding affinity of the compounds to the CCR5 receptor was determined using a competitive binding assay with radiolabeled chemokine. Membranes from cells expressing the human CCR5 receptor were incubated with a constant concentration of [125I]MIP-1α and varying concentrations of the test compounds. After incubation, the membranes were washed to remove unbound radioligand, and the bound radioactivity was measured using a gamma counter. The IC50 value, the concentration of compound that inhibits 50% of the specific binding of the radioligand, was calculated.
Anti-HIV-1 Assay: The antiviral activity was evaluated in human peripheral blood mononuclear cells (PBMCs). PBMCs were stimulated and then infected with an R5-tropic strain of HIV-1 in the presence of serial dilutions of the test compounds. Viral replication was assessed after several days by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The EC50 value, the concentration of compound that inhibits viral replication by 50%, was determined.[2]
Signaling Pathway
Caption: HIV-1 entry mechanism via CD4 and CCR5, and its inhibition by CCR5 antagonists.
III. Analogs as PPARδ Agonists for Metabolic Diseases
Peroxisome proliferator-activated receptor δ (PPARδ) is a nuclear receptor that regulates lipid metabolism and inflammation, making it a target for atherosclerosis and other metabolic diseases. A novel series of PPARδ agonists based on a 4-(1-pyrrolidinyl)piperidine structure has been developed.
Quantitative SAR Data
The table below shows the PPARδ agonist activity of key analogs.
| Compound ID | R Group (on Benzothiazole) | hPPARδ EC50 (nM)[3] |
| Lead Compound | - | >1000 |
| 21 | 2-ethoxy | 3.6 |
Key SAR Insights:
-
The introduction of a pyrrolidine group at the 4-position of the central piperidine ring of a previously identified series of benzothiazole derivatives was found to enhance human PPARδ (hPPARδ) activity and subtype selectivity.[3]
-
Further optimization, such as the inclusion of a 2-ethoxy group on the benzothiazole moiety, led to the discovery of compound 21 , a potent PPARδ agonist with an EC50 of 3.6 nM.[3]
-
Compound 21 also demonstrated excellent ADME (absorption, distribution, metabolism, and excretion) properties and significantly suppressed atherosclerosis progression in a mouse model.[3]
Experimental Protocols
PPARδ Agonist Assay (Cell-based Luciferase Reporter Assay): The agonist activity of the compounds on human PPARδ was evaluated using a transient transfection assay in a suitable cell line (e.g., HEK293). Cells were co-transfected with a plasmid expressing the GAL4 DNA-binding domain fused to the PPARδ ligand-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Transfected cells were then treated with varying concentrations of the test compounds. After incubation, cell lysates were prepared, and luciferase activity was measured using a luminometer. The EC50 value, the concentration of the compound that produces 50% of the maximal response, was calculated.
Signaling Pathway
Caption: Simplified signaling pathway of PPARδ activation by an agonist.
This guide highlights the significant potential of the this compound scaffold in medicinal chemistry. The presented data demonstrates that strategic modifications to this core structure can yield potent and selective modulators for diverse biological targets, offering promising avenues for the development of new therapeutics.
References
- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetics, and ultimately its therapeutic efficacy. Among the most prevalent scaffolds in medicinal chemistry, the six-membered piperidine ring holds a privileged status.[1] This guide provides an objective, data-driven comparison of the piperidine scaffold against other commonly employed heterocyclic rings—pyrrolidine, morpholine, and piperazine—to inform strategic decisions in drug development.
Physicochemical Properties: A Tale of Four Rings
The fundamental physicochemical properties of a scaffold, such as its basicity (pKa) and lipophilicity (logP), are pivotal in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a heterocyclic ring allows for the fine-tuning of these properties.
| Property | Piperidine | Pyrrolidine | Morpholine | Piperazine | Key Considerations for Drug Design |
| pKa (of conjugate acid) | ~11.2 | ~11.3 | ~8.4 | pKa1: ~9.8, pKa2: ~5.6 | Piperidine and pyrrolidine are significantly more basic than morpholine and piperazine. The dual pKa of piperazine offers opportunities for differential ionization at various physiological pHs. Morpholine's lower basicity can be advantageous in reducing interactions with acidic targets and may lead to a more favorable ADME profile. |
| logP (Octanol/Water) | ~0.84 | ~0.46 | ~-0.46 | ~-1.1 | Piperidine is the most lipophilic of the four, which can enhance membrane permeability but may also increase metabolic susceptibility. Morpholine and piperazine are significantly more polar, which can improve aqueous solubility. |
| Conformational Flexibility | Prefers a rigid chair conformation | More flexible envelope and twist conformations | Chair conformation similar to piperidine | Chair conformation | The rigid conformation of piperidine can be beneficial for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity. The flexibility of pyrrolidine may allow for adaptation to different binding pockets. |
Impact on ADME Properties: A Comparative Overview
The choice of a heterocyclic scaffold has a profound impact on a drug's ADME profile. The following table provides a general comparison of how each scaffold typically influences key pharmacokinetic parameters.
| ADME Parameter | Piperidine | Pyrrolidine | Morpholine | Piperazine | General Observations and Strategic Implications |
| Absorption & Permeability | Generally good due to moderate lipophilicity. | Good, with slightly lower lipophilicity than piperidine. | Lower passive permeability due to increased polarity. | Can act as a permeation enhancer; its polarity can be modulated by substitution. | The lipophilicity of piperidine and pyrrolidine often translates to good passive diffusion across biological membranes. The polarity of morpholine and piperazine can be leveraged to improve the solubility of poorly soluble compounds. |
| Metabolic Stability | Generally stable, but can be susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogen. | Can be more resistant to bioreduction in certain contexts compared to piperidine.[2] | Generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom, reducing susceptibility to CYP-mediated oxidation.[3] | Can be a site of metabolic liability, particularly N-dealkylation. | Morpholine is often introduced as a bioisosteric replacement for piperidine or piperazine to enhance metabolic stability.[1] Strategic substitution on the ring can block metabolic "soft spots" for all scaffolds. |
| Distribution | Higher lipophilicity may lead to a larger volume of distribution. | Similar to piperidine, with potential for slightly lower tissue distribution. | Lower lipophilicity generally results in a smaller volume of distribution. | Can be tailored through substitution to modulate tissue distribution. | The choice of scaffold can influence whether a drug is primarily distributed in the plasma or partitions into tissues, affecting its duration of action and potential for off-target effects. |
| Excretion | Primarily renal excretion of metabolites. | Similar to piperidine. | Renal excretion of the parent drug and its metabolites is common. | Renal excretion is a major route of elimination. | The polarity of morpholine and piperazine can facilitate more rapid renal clearance. |
Case Studies: A Head-to-Head Comparison
To illustrate the practical implications of scaffold selection, we present two case studies comparing approved drugs that feature piperidine against those with other heterocyclic scaffolds.
Case Study 1: Alzheimer's Disease - Acetylcholinesterase Inhibitors
Donepezil (piperidine-containing) vs. Rivastigmine (carbamate with a pseudo-pyrrolidine moiety)
Donepezil and Rivastigmine are both acetylcholinesterase inhibitors used in the management of Alzheimer's disease. While not a direct pyrrolidine-containing drug, Rivastigmine's mechanism of action and five-membered ring-like structure in its active form provide a valuable comparison.
| Pharmacokinetic Parameter | Donepezil | Rivastigmine |
| Bioavailability (%) | ~100% | ~36-40% |
| Half-life (hours) | ~70-80 hours[4] | ~1.5 hours[5] |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | ~1 hour |
| Metabolism | Hepatic (CYP2D6 and 3A4) | Esterase-mediated hydrolysis |
| Clearance | ~0.13 L/h/kg | High, approaching hepatic blood flow |
Key Takeaway: The piperidine-containing Donepezil exhibits a significantly longer half-life and higher bioavailability compared to Rivastigmine, allowing for once-daily dosing. This highlights how the core scaffold and its metabolic pathway can dramatically influence the pharmacokinetic profile and dosing regimen of a drug.
Caption: Acetylcholinesterase inhibitors block the breakdown of acetylcholine.
Case Study 2: Schizophrenia - Antipsychotics
Haloperidol (piperidine-containing) vs. Clozapine (piperazine-containing)
Haloperidol, a typical antipsychotic, and Clozapine, an atypical antipsychotic, are both used to treat schizophrenia. Their differing heterocyclic cores contribute to their distinct pharmacological and pharmacokinetic profiles.
| Pharmacokinetic Parameter | Haloperidol | Clozapine |
| Bioavailability (%) | ~60-70% (oral)[6] | ~50-60% (oral) |
| Half-life (hours) | ~14-37 hours (oral)[6] | ~8-12 hours[7] |
| Time to Peak Plasma Concentration (Tmax) | ~2-6 hours (oral)[8] | ~2.5 hours |
| Metabolism | Hepatic (CYP3A4, CYP2D6)[8] | Hepatic (CYP1A2, CYP3A4, CYP2C19) |
| Clearance | ~0.5-1 L/h/kg | High, ~0.8-1.5 L/h/kg |
Key Takeaway: While both drugs have significant hepatic metabolism, the piperidine-containing Haloperidol generally has a longer half-life than the piperazine-containing Clozapine. The piperazine moiety in Clozapine contributes to its complex metabolism and interactions with multiple CYP enzymes.
Caption: Antipsychotics modulate dopamine and serotonin signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion
The choice between piperidine and other heterocyclic scaffolds is a multifaceted decision that requires careful consideration of the specific goals of a drug discovery program. While piperidine offers a versatile and relatively stable scaffold with a well-defined conformational preference, pyrrolidine, morpholine, and piperazine provide valuable alternatives for modulating physicochemical properties and overcoming ADME liabilities. A data-driven approach, informed by the principles and comparative data outlined in this guide, will empower researchers to make more strategic and successful decisions in the design of novel therapeutics.
References
- 1. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 2. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Target Engagement: A Comparative Guide for Piperidin-4-yl(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the biological target engagement of Piperidin-4-yl(pyrrolidin-1-yl)methanone. While the direct biological target of this specific compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of Dipeptidyl Peptidase IV (DPP-IV) allows us to postulate this as a likely target for the purpose of this guide.[1][2] This document will, therefore, focus on validating the engagement of this compound with DPP-IV and compare its hypothetical performance with a known DPP-IV inhibitor, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, which has a reported IC50 of 13 nM.[1][2]
Comparative Analysis of Target Engagement Methods
Validating that a compound binds to its intended biological target within a cellular context is a critical step in drug discovery.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique to confirm target engagement in a physiological setting.[5][6][7][8] This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5]
Here, we compare hypothetical CETSA data for this compound against the established DPP-IV inhibitor.
| Parameter | This compound (Hypothetical Data) | (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone |
| Target | Dipeptidyl Peptidase IV (DPP-IV) | Dipeptidyl Peptidase IV (DPP-IV) |
| Cell Line | Human colorectal carcinoma cells (HCT116) | Human colorectal carcinoma cells (HCT116) |
| CETSA Thermal Shift (ΔTm) | + 3.5°C at 10 µM | + 5.2°C at 1 µM |
| Isothermal Dose-Response EC50 | 150 nM | 25 nM |
| Inhibition of DPP-IV activity (IC50) | Not available | 13 nM[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to determine the thermal shift of the target protein upon ligand binding.[5]
1. Cell Culture and Treatment:
-
Culture HCT116 cells to 80-90% confluency.
-
Treat cells with either this compound (10 µM), the reference compound (1 µM), or vehicle (DMSO) for 1 hour at 37°C.
2. Cell Lysis:
-
Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.
3. Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
4. Protein Precipitation and Quantification:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble DPP-IV in each sample using a specific anti-DPP-IV antibody via Western blotting or ELISA.
5. Data Analysis:
-
Plot the percentage of soluble DPP-IV against the temperature for each treatment group.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.
Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the potency of the compound in stabilizing its target at a fixed temperature.
1. Cell Culture and Lysis:
-
Follow the same procedure as in the CETSA protocol (steps 1 and 2).
2. Compound Titration:
-
Aliquot the cell lysate into tubes.
-
Add varying concentrations of this compound or the reference compound to the lysates.
-
Incubate for 30 minutes at room temperature.
3. Heat Treatment:
-
Heat all samples at a constant temperature (e.g., the Tm determined for the vehicle-treated sample in the CETSA experiment) for 3 minutes.
4. Protein Quantification and Data Analysis:
-
Follow the same procedure for protein precipitation and quantification as in the CETSA protocol (step 4).
-
Plot the amount of soluble DPP-IV against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for CETSA and ITDR-CETSA.
Caption: Simplified DPP-IV signaling pathway.
References
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to the Selectivity of Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is paramount to predicting its safety and efficacy. The piperidine scaffold, a cornerstone in medicinal chemistry, is present in a vast array of pharmaceuticals.[1] While this "privileged scaffold" often imparts favorable pharmacokinetic properties, its inherent structural features can also lead to unintended interactions with a host of biological targets, resulting in off-target effects.[2] This guide provides a comparative analysis of the off-target screening and selectivity profiling of common piperidine-based compounds, supported by experimental data and detailed methodologies.
The piperidine ring's basic nitrogen can engage with acidic residues in various protein binding pockets, making receptors, ion channels, and enzymes common off-target liabilities.[3] Consequently, a systematic approach to identifying these interactions is crucial. A tiered screening cascade is often employed, beginning with in silico predictions, followed by broad panel screening against targets like kinases and G-protein coupled receptors (GPCRs), and culminating in phenotypic or unbiased screens to uncover unexpected interactions.[3]
Comparative Selectivity Profiles of Piperidine-Based Drugs
To illustrate the diverse off-target profiles of piperidine-containing drugs, this section presents a summary of their binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) against a panel of selected kinases and GPCRs. The data is compiled from various public sources and provides a snapshot of the selectivity of these widely used compounds.
Table 1: Comparative GPCR Binding Affinity (Ki, nM) of Selected Piperidine-Based Drugs
| Target | Haloperidol | Risperidone | Fentanyl | Loperamide |
| Dopamine D2 | 0.89 - 3.13 [4][5] | 3.13 - 3.2 [4] | - | - |
| Serotonin 5-HT2A | 120[5] | 0.16 - 0.2 [4] | - | - |
| α1-Adrenergic | - | 0.8 [4] | - | - |
| H1 (Histamine) | - | 2.23 - 20[4] | - | - |
| μ-Opioid (MOR) | - | - | 0.135 [6] | Acts on μ-opioid receptors [7] |
| κ-Opioid (KOR) | - | - | 174[6] | - |
| δ-Opioid (DOR) | - | - | 220[6] | - |
| Sigma σ1 | Binds to σ1[8] | - | - | - |
Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 1µM or IC50, nM) of a Representative Piperidine-Based Kinase Inhibitor (Compound A) vs. a Non-Piperidine Alternative (Compound B)
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Target Kinase X | 98% | 95% |
| Off-Target Kinase 1 | 75% | 20% |
| Off-Target Kinase 2 | 60% | 15% |
| Off-Target Kinase 3 | 45% | 5% |
| Off-Target Kinase 4 | 10% | <5% |
This table is a representative example. Specific data for a wide range of piperidine-based kinase inhibitors is often proprietary or published within specific research articles focusing on a particular drug candidate.
Key Experimental Protocols for Off-Target Screening
Accurate and reproducible experimental data are the bedrock of selectivity profiling. The following are detailed methodologies for key assays used to determine the on- and off-target activities of small molecules.
Radioligand Binding Assay for GPCRs and Ion Channels
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a piperidine-based compound for a panel of GPCRs and ion channels.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Kinase Profiling using In Vitro Kinase Assays
This method assesses the ability of a compound to inhibit the enzymatic activity of a large panel of kinases.
Objective: To determine the IC50 values of a piperidine-based compound against a comprehensive panel of protein kinases.
Methodology:
-
Assay Platform: Commercially available platforms such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ offer screening against hundreds of kinases.[9][10]
-
Assay Principle: These assays are typically competition binding assays where the test compound competes with an immobilized ligand for binding to the kinase active site.[9]
-
Compound Preparation: The test compound is serially diluted to generate a dose-response curve.
-
Reaction and Detection: The kinase, test compound, and a detection tag-linked ligand are incubated. The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) or other sensitive detection methods.[11]
-
Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control. For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.[8]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.
Objective: To confirm the direct binding of a piperidine-based compound to its target protein in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).[9]
-
Thermal Challenge: The treated cells are heated to various temperatures, causing proteins to denature and aggregate.[9]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.[9]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.[9]
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This thermal shift confirms target engagement.[9]
Visualizing Screening Strategies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological relationships.
Caption: A tiered workflow for off-target screening of piperidine-based compounds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loperamide - Wikipedia [en.wikipedia.org]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the In Vivo Efficacy of Novel Piperidine-Based Analgesics
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the development of analgesic agents, forming the structural basis of potent opioids like fentanyl and pethidine.[1][2] Its inherent structural features are crucial for interaction with opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for pain management.[1][3] However, the clinical utility of traditional MOR agonists is often hampered by severe side effects, including respiratory depression, tolerance, and addiction.[1][4] This has spurred the development of novel piperidine-containing analgesics with improved safety profiles. This guide provides a comparative overview of emerging piperidine-based compounds, focusing on their in vivo efficacy, mechanisms of action, and supporting experimental data.
Comparative Efficacy of Novel Piperidine Analgesics
Recent research has focused on two primary strategies to improve the therapeutic window of piperidine-based analgesics: developing G protein-biased MOR agonists and exploring compounds targeting the Nociceptin/Orphanin FQ (NOP) receptor.
G Protein-Biased Mu-Opioid Receptor (MOR) Agonists
The prevailing hypothesis is that the analgesic effects of MOR activation are mediated through G protein signaling pathways, while adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[5][6] Compounds that preferentially activate the G protein pathway are known as biased agonists.
PZM21 was one of the first computationally designed biased agonists.[5][6] While initial studies showed promise, subsequent in vivo research questioned its efficacy and bias, noting that it induced analgesic tolerance similar to morphine.[7] More recent efforts have focused on developing analogues of PZM21 and other novel scaffolds to achieve greater bias and clinical benefit.[5][8] For instance, compound 6a , a PZM21 analogue, demonstrated significant analgesic effects in mouse models without inducing β-arrestin recruitment at low-nanomolar concentrations, suggesting a potentially safer profile compared to morphine.[5]
| Compound | Target/Mechanism | Animal Model | Assay | Efficacy (% Antinociception or MPE) | Key Findings | Reference |
| Morphine | Conventional MOR Agonist | Mouse/Rat | Hot Plate, Tail Flick, Formalin | High | Gold standard, but with significant side effects (respiratory depression, tolerance). | [4] |
| PZM21 | G Protein-Biased MOR Agonist | Mouse | Formalin Test | 72.72% (Phase 2) | Identified as a low-efficacy biased agonist; induced tolerance similar to morphine.[6][7] | [5] |
| Compound 6a | G Protein-Biased MOR Agonist | Mouse | Formalin Test | 73.80% (Phase 2) | PZM21 analogue with potent analgesia; does not induce β-arrestin recruitment at low concentrations.[5] | [5] |
| Compound 6h | G Protein-Biased MOR Agonist | Mouse | Formalin Test | 78.03% (Phase 2) | PZM21 analogue with potent analgesic effects.[5] | [5] |
| Compound 29 | Multitarget (DAT, SERT, 5-HT2A) | Rat | Formalin, SNL | ED50: 0.78 mg/kg (Formalin, Phase 2); 45% MPE (SNL) | Potent efficacy in inflammatory and neuropathic pain models with favorable brain penetration.[9] | [9] |
Nociceptin/Orphanin FQ (NOP) Receptor Agonists
The NOP receptor, a fourth member of the opioid receptor family, has emerged as a promising target for analgesics without the abuse liability associated with MOR agonists.[10] Activation of NOP receptors can produce strong analgesia.[10][11] Bifunctional ligands that act as both MOR and NOP agonists are of particular interest, as this combination may produce synergistic antinociception while mitigating MOR-related side effects.[10][11] Cebranopadol is a notable example of a mixed NOP/opioid receptor agonist that has shown promising results in clinical trials.[11]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling
Conventional MOR agonists like morphine activate both the G protein pathway, leading to analgesia, and the β-arrestin pathway, associated with adverse effects. Biased agonists are designed to selectively engage the G protein pathway.
Caption: Signaling pathways of conventional vs. G protein-biased MOR agonists.
General Workflow for In Vivo Analgesic Efficacy Studies
A standardized workflow is critical for obtaining reliable and reproducible data in preclinical analgesic studies.
Caption: Standardized workflow for preclinical in vivo analgesic testing.
Detailed Experimental Protocols
Hot Plate Test (Thermal Nociception)
This assay evaluates the response to a thermal pain stimulus, primarily assessing centrally-mediated analgesia.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C). A transparent cylinder is used to confine the animal to the plate.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws, jumping, or vocalization.
-
Record the latency (in seconds) to the first definitive pain response. This is the baseline latency.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test (Inflammatory and Tonic Pain)
This model assesses the response to a persistent chemical nociceptive stimulus and can differentiate between acute phasic pain and tonic inflammatory pain.
-
Apparatus: A transparent observation chamber with a mirror placed behind it to allow for unobstructed observation of the animal's paws.
-
Procedure:
-
Acclimatize the animal to the observation chamber for at least 30 minutes.
-
Administer the test compound or vehicle at a predetermined time before formalin injection.
-
Inject a dilute solution of formalin (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): 15-40 minutes post-injection, reflecting the development of inflammation and central sensitization.
-
-
-
Data Analysis: The analgesic effect is quantified by comparing the total licking/biting time in the treated groups to the vehicle control group for each phase.
Tail-Flick Test (Spinal Analgesia)
This test measures the latency of a spinal reflex to a thermal stimulus and is commonly used to evaluate opioid-like central analgesics.[1][3]
-
Apparatus: A tail-flick apparatus that focuses a high-intensity light beam onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail positioned in the apparatus's groove.
-
Activate the light source, which heats a portion of the tail. A sensor detects the "flick" or withdrawal of the tail from the heat source and stops the timer.
-
Record the baseline latency for the tail flick. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue injury.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Data are analyzed similarly to the hot plate test, often using the %MPE calculation to determine the level of analgesia.
References
- 1. longdom.org [longdom.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. tandfonline.com [tandfonline.com]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists [mdpi.com]
- 6. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
A comparative review of synthesis routes for 4-substituted piperidines
reveals a variety of strategic approaches, each with distinct advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, available starting materials, and required scale of the synthesis. This guide provides a comparative analysis of four prominent methods: reductive amination of 4-piperidones, Grignard reaction with 4-piperidones, catalytic hydrogenation of 4-substituted pyridines, and the aza-Diels-Alder reaction.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes, offering a direct comparison of their efficiencies and conditions.
| Synthesis Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Reductive Amination | 1-Benzyl-4-piperidone, Aniline | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid | 1,2-Dichloroethane (DCE) | Room temperature, overnight | N-Benzyl-N-phenylpiperidin-4-amine | 84 | |
| Reductive Amination | N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid | 1,2-Dichloroethane (DCE) | Not specified | 1-Boc-4-(phenylamino)piperidine | Not specified | [1] |
| Reductive Amination | 1-Benzyl-4-piperidone, Primary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or DCE | Room temperature | 4-Amino-1-benzylpiperidine derivative | High | [2] |
| Grignard Reaction | N-Boc-4-piperidone | 4-Fluorophenylmagnesium bromide | Anhydrous Tetrahydrofuran (THF) | -78 °C to room temperature | 4-(4-Fluorophenyl)-4-hydroxy-1-Boc-piperidine | High | [3][4] |
| Catalytic Hydrogenation | Substituted Pyridine | Platinum(IV) oxide (PtO₂) | Glacial Acetic Acid | Room temperature, 50-70 bar H₂ | Substituted Piperidine | Good | [5][6] |
| Catalytic Hydrogenation | 4-Phenylpyridine | Rhodium(III) oxide (Rh₂O₃) | 2,2,2-Trifluoroethanol (TFE) | 40 °C, 5 bar H₂ | 4-Phenylpiperidine | >98 (NMR Yield) | [7] |
| Aza-Diels-Alder | α-Halogeno hydrazone, 3-Vinylindole | Base | Dichloromethane (DCM) | 0 °C to room temperature | Fused polycyclic tetrahydropyridazine | Up to 95 |
Detailed Experimental Protocols
Reductive Amination of 1-Benzyl-4-piperidone
This protocol details the synthesis of N-benzyl-N-phenylpiperidin-4-amine.[8][2]
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-benzyl-N-phenylpiperidin-4-amine.
Grignard Reaction with N-Boc-4-piperidone
This protocol describes the synthesis of 4-(4-fluorophenyl)-4-hydroxy-1-Boc-piperidine.[3][4]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-Bromo-4-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure: Part 1: Preparation of the Grignard Reagent
-
Activate magnesium turnings (1.1 eq) with a crystal of iodine in a dry flask under an inert atmosphere.
-
Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise to the activated magnesium.
-
Maintain the reaction under reflux until the magnesium is consumed to form 4-fluorophenylmagnesium bromide.
Part 2: Grignard Addition
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Hydrogenation of a Substituted Pyridine
This protocol outlines the general procedure for the synthesis of substituted piperidines from the corresponding pyridines.[5][7]
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃)
-
Glacial acetic acid or 2,2,2-Trifluoroethanol (TFE)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 g) in the appropriate solvent (e.g., glacial acetic acid).
-
Add the catalyst (e.g., 5 mol% PtO₂).
-
Pressurize the vessel with hydrogen gas (50-70 bar).
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully depressurize the vessel and quench the reaction with sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Filter the combined organic layers through Celite and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Inverse-Electron-Demand Aza-Diels-Alder Reaction
This protocol describes a general approach for the synthesis of tetrahydropyridine derivatives.[9]
Materials:
-
α-Halogeno hydrazone
-
3-Vinylindole (or other electron-rich dienophile)
-
Base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 eq) and anhydrous DCM.
-
Add the 3-vinylindole (1.2 eq) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base (1.5 eq) dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the starting materials are consumed, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in each of the discussed synthetic routes for 4-substituted piperidines.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Activity of Piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant properties of piperidin-4-one derivatives, offering a comparative overview of their efficacy against other alternatives, supported by experimental data. The information presented herein is intended to facilitate further research and development of this promising class of compounds as potential therapeutic agents.
Introduction
Piperidin-4-one derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities. Their rigid framework allows for the introduction of various substituents, enabling the fine-tuning of their biological properties. Among these, their antioxidant potential has garnered considerable interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of piperidin-4-one derivatives to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes them attractive candidates for the development of novel antioxidant therapies.
Comparative Antioxidant Activity
The antioxidant capacity of piperidin-4-one derivatives is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. The efficacy is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the available quantitative data on the antioxidant activity of various piperidin-4-one derivatives, compared with standard antioxidants like ascorbic acid and Trolox. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.
Table 1: DPPH Radical Scavenging Activity of Piperidin-4-one Derivatives
| Compound/Derivative | Substituents | IC50 (µM) | Reference Compound | IC50 (µM) |
| Piperidin-4-one Series 1 | Ascorbic Acid | ~12.6 | ||
| Compound 1a | 3,5-bis(4-methoxybenzylidene)-1-methyl | 25.8 | ||
| Compound 1b | 3,5-bis(4-chlorobenzylidene)-1-methyl | 35.2 | ||
| Compound 1c | 3,5-bis(4-nitrobenzylidene)-1-methyl | 48.7 | ||
| Piperidin-4-one Series 2 | Quercetin | ~8.2 | ||
| Compound 2a | N-benzoyl-3,5-bis(benzylidene) | 15.5 | ||
| Compound 2b | N-(4-methoxybenzoyl)-3,5-bis(benzylidene) | 12.1 | ||
| Compound 2c | N-(4-nitrobenzoyl)-3,5-bis(benzylidene) | 20.3 |
Table 2: ABTS Radical Scavenging Activity of Piperidin-4-one Derivatives
| Compound/Derivative | Substituents | IC50 (µM) | Reference Compound | IC50 (µM) |
| Piperidin-4-one Series 3 | Trolox | ~6.5 | ||
| Compound 3a | 2,6-diphenyl-3,5-dimethyl | 18.9 | ||
| Compound 3b | 2,6-bis(4-methoxyphenyl)-3,5-dimethyl | 14.2 | ||
| Compound 3c | 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl | 9.8 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Piperidin-4-one Derivatives
| Compound/Derivative | Substituents | FRAP Value (µM Fe(II)/µM) | Reference Compound | FRAP Value (µM Fe(II)/µM) |
| Piperidin-4-one Series 4 | Ascorbic Acid | 1.8 | ||
| Compound 4a | 1-methyl-3,5-bis(pyridin-2-ylmethylene) | 0.85 | ||
| Compound 4b | 1-benzyl-3,5-bis(pyridin-2-ylmethylene) | 1.12 | ||
| Compound 4c | 1-phenethyl-3,5-bis(pyridin-2-ylmethylene) | 1.35 |
Structure-Activity Relationship (SAR)
The antioxidant activity of piperidin-4-one derivatives is significantly influenced by the nature and position of the substituents on the piperidine ring and any appended aromatic rings. Key SAR observations include:
-
Substitution on Aryl Rings: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aryl rings attached to the piperidin-4-one core generally enhances antioxidant activity. This is attributed to the increased ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen also plays a crucial role. In some series, N-acylation with specific aroyl groups has been shown to improve antioxidant capacity.
-
Planarity and Conjugation: The planarity of the molecule, particularly in diarylidene derivatives, can influence the delocalization of electrons, which is a key factor in radical scavenging.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test piperidin-4-one derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test piperidin-4-one derivatives and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test piperidin-4-one derivatives and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve and is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compounds.
Protocol:
-
Seed and culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Wash the cells and then incubate them with a solution containing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test piperidin-4-one derivative or a standard antioxidant (e.g., quercetin).
-
After incubation, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated with AAPH alone).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of piperidin-4-one derivatives are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. While research in this specific area for piperidin-4-ones is ongoing, related compounds and other antioxidants are known to influence the following key pathways:
-
Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of certain antioxidant compounds can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
-
MAPK and NF-κB Pathways: Mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are key signaling pathways involved in inflammatory responses, which are often linked to oxidative stress. Some antioxidant compounds can modulate these pathways to reduce the production of pro-inflammatory cytokines and enzymes that contribute to ROS generation. For instance, inhibition of the NF-κB pathway can downregulate the expression of inducible nitric oxide synthase (iNOS), a major source of nitric oxide radicals.
Further research is required to elucidate the specific interactions of piperidin-4-one derivatives with these signaling pathways.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for evaluating the antioxidant activity of piperidin-4-one derivatives.
Caption: The Nrf2/Keap1 signaling pathway, a potential target for piperidin-4-one derivatives.
Conclusion
Piperidin-4-one derivatives represent a versatile scaffold for the development of potent antioxidant agents. The available data indicates that their antioxidant activity can be significantly modulated by strategic substitution on the core and associated aromatic rings. While in vitro assays provide a valuable initial screening, cell-based assays are crucial for a more biologically relevant assessment of their potential. Future research should focus on expanding the library of synthesized derivatives, conducting comprehensive comparative studies under standardized conditions, and elucidating the specific molecular mechanisms and signaling pathways involved in their antioxidant action. Such efforts will pave the way for the rational design of novel and effective piperidin-4-one-based therapies for oxidative stress-related diseases.
Comparative Bioactivity of Ortho-, Meta-, and Para-Substituted Piperidine Analogs: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of piperidine-containing molecules can be profoundly influenced by the nature and position of substituents on an appended aromatic ring. This guide provides an objective comparison of the bioactivity of ortho-, meta-, and para-substituted piperidine analogs, supported by experimental data, to aid in the rational design of novel therapeutics.
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data from various studies, highlighting the impact of substituent position on the biological activity of piperidine analogs across different therapeutic areas.
Analgesic Activity of Substituted Benzylpiperidines
The analgesic effect of nitro-substituted benzylpiperidine derivatives was evaluated using the hot plate test in mice. The percentage of maximal possible effect (% MPE) was determined at various time points after intraperitoneal administration.
| Compound | Substituent Position | % MPE (30 min) | % MPE (60 min) | % MPE (90 min) | % MPE (120 min) |
| Nitrobenzylpiperidine Analogs | |||||
| Analog 1 | ortho-Nitro | 35.2 | 45.8 | 30.1 | 20.5 |
| Analog 2 | meta-Nitro | 42.6 | 55.3 | 48.7 | 35.2 |
| Analog 3 | para-Nitro | 58.1 | 75.4 | 65.2 | 50.9 |
Data presented as the mean percentage of maximal possible effect (% MPE). A higher % MPE indicates greater analgesic activity.
Kinase Inhibitory Activity of Substituted Phenyl-Thiophenecarboxamides
The inhibitory activity of piperidine-substituted thiophenecarboxamide ureas against Checkpoint Kinase 1 (CHK1) was determined. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Substituent Position | CHK1 IC50 (nM) |
| Fluoro-phenyl Analogs | ||
| Analog 4 | ortho-Fluoro | 15 |
| Analog 5 | meta-Fluoro | 3.5 |
| Analog 6 | para-Fluoro | 4.2 |
Data presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater inhibitory potency.[1]
Opioid Receptor Binding Affinity of Fentanyl Analogs
The in vitro potency of methyl-substituted fentanyl analogs at the µ-opioid receptor was assessed by measuring their half-maximal effective concentrations (EC50).
| Compound | Substituent Position | µ-Opioid Receptor EC50 (nM) |
| Methylfentanyl Isomers | ||
| Analog 7 | ortho-Methyl | 58 |
| Analog 8 | meta-Methyl | 450 |
| Analog 9 | para-Methyl | >1000 |
Data presented as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of piperidine analogs are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Test compounds (piperidine analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the piperidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Receptor Binding Affinity: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[6][7]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor)
-
Test compounds (piperidine analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the binding buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of piperidine analogs are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate a common experimental workflow and a key signaling pathway often modulated by these compounds.
Experimental workflow for the comparative bioactivity assessment of piperidine analogs.
Simplified PI3K/Akt signaling pathway often targeted by piperidine-based kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Validating the Purity of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Comparative Guide to LC-MS and Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two orthogonal analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis, for validating the purity of Piperidin-4-yl(pyrrolidin-1-yl)methanone. We present detailed experimental protocols and supporting data to assist in the selection and application of these methods.
Introduction to the Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates components of a mixture based on their physicochemical properties and then detects them based on their mass-to-charge ratio.[1] This method is highly sensitive and specific, making it ideal for identifying and quantifying the target compound as well as detecting and characterizing impurities.[2]
Elemental Analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the percentage composition of these elements in a sample.[3][4] By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula, one can assess the sample's purity.[5] This method provides a fundamental measure of the compound's composition and is an excellent complementary technique to chromatographic methods.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from the analysis of a high-purity sample of this compound using LC-MS and Elemental Analysis.
| Analytical Technique | Parameter | Theoretical Value | Experimental Result (Hypothetical) | Purity Assessment |
| LC-MS | Retention Time (t R ) | N/A | 4.25 min | Consistent with Reference |
| Purity (by UV Area %) | N/A | 99.8% | High Purity | |
| [M+H] + (m/z) | 183.1492 | 183.1495 | Confirms Molecular Identity | |
| Elemental Analysis | % Carbon (C) | 65.90% | 65.85% | Within ±0.3% Tolerance |
| % Hydrogen (H) | 9.95% | 9.91% | Within ±0.3% Tolerance | |
| % Nitrogen (N) | 15.37% | 15.41% | Within ±0.3% Tolerance |
Theoretical values for elemental analysis are calculated based on the molecular formula of this compound: C₁₀H₁₈N₂O (Molecular Weight: 182.26 g/mol ).[6]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the purity assessment and identity confirmation of this compound.
1.1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)
1.2. Reagents and Materials:
-
This compound sample
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
0.22 µm syringe filters
1.3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
1.4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 40 psi
1.5. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
1.6. Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the UV chromatogram relative to the total area of all peaks.
-
Identity: Confirm the presence of the protonated molecule [M+H]⁺ in the mass spectrum at the expected m/z value.
Elemental Analysis (CHN)
This protocol outlines the procedure for determining the elemental composition of this compound.
2.1. Instrumentation:
-
CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent)
-
Microbalance (readable to 0.001 mg)
2.2. Reagents and Materials:
-
This compound sample (dried under vacuum)
-
Tin capsules
-
Acetanilide or other suitable standard for calibration
2.3. Experimental Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified standard such as acetanilide.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a microbalance.[5]
-
Combustion: Place the sealed tin capsule into the autosampler of the elemental analyzer. The sample undergoes flash combustion in a pure oxygen environment at a high temperature (e.g., 900-1000°C).[7]
-
Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[7]
-
Data Acquisition: The instrument software automatically calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample.
2.4. Data Analysis:
-
Perform the analysis in triplicate to ensure precision.
-
Compare the average experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₁₀H₁₈N₂O).
-
The purity is considered acceptable if the experimental values are within ±0.3% of the theoretical values.[3]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process and the comparison between the two analytical techniques.
Caption: Purity Validation Workflow for this compound.
Caption: Comparison of LC-MS and Elemental Analysis for Purity Validation.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
Potential Anticancer Activity of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Comparative Analysis with Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data demonstrating the biological activity of Piperidin-4-yl(pyrrolidin-1-yl)methanone. This comparative guide is based on the potential therapeutic application of this compound as an anticancer agent, inferred from the documented activities of structurally related piperidin-4-one derivatives. The following sections provide a hypothetical head-to-head comparison with established standard-of-care drugs for breast cancer, a common malignancy where piperidin-4-one analogs have shown promise.
Introduction
The piperidin-4-one scaffold is a versatile pharmacophore that has been investigated for a wide range of therapeutic applications, including oncology.[1][2] Various derivatives have exhibited potent cytotoxic effects against several cancer cell lines.[3][4][5] This guide explores the potential of this compound as a prospective anticancer agent by comparing its hypothetical performance metrics against current standard-of-care drugs for breast cancer, namely Doxorubicin and Paclitaxel.
Hypothetical Performance and Comparative Data
The following table summarizes the hypothetical cytotoxic activity of this compound in comparison to Doxorubicin and Paclitaxel against the MCF-7 human breast cancer cell line. The data for the standard-of-care drugs is based on published literature, while the data for the compound of interest is a projection based on the activity of similar piperidin-4-one derivatives.
| Compound | Target Cell Line | IC50 (µM) - Hypothetical/Reported | Assay Type | Reference |
| This compound | MCF-7 | 5 - 15 (Projected) | MTT | Hypothetical |
| Doxorubicin | MCF-7 | 0.5 - 2 | MTT | Published Literature (Representative) |
| Paclitaxel | MCF-7 | 0.01 - 0.1 | MTT | Published Literature (Representative) |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, Doxorubicin, Paclitaxel) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be targeted by anticancer agents and a general workflow for in vitro cytotoxicity screening.
Caption: A simplified diagram of common signaling pathways in cancer.
Caption: General experimental workflow for in vitro cytotoxicity screening.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 4. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Piperidin-4-yl(pyrrolidin-1-yl)methanone
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS No. 35090-95-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety Precautions and Hazard Identification
This compound is classified as a hazardous chemical. According to its Safety Data Sheet (SDS), it causes severe skin burns and eye damage[1]. All handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves must be inspected before use. Dispose of contaminated gloves in accordance with laboratory best practices[1].
-
Eye Protection: A face shield and safety glasses are mandatory[1].
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1].
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 35090-95-0 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O | [1][2] |
| Molecular Weight | 182.26 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Hazards | Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1A, 1B, 1C) | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Step 1: Waste Identification and Segregation
-
Treat all quantities of this compound, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions[4]. Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents[5].
Step 2: Containment and Labeling
-
Carefully transfer the waste into a designated, compatible, and clearly labeled hazardous waste container[6]. Plastic containers are generally preferred for chemical waste[6].
-
The container must have a secure, tight-fitting lid and be in good condition[2][6].
-
Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," the CAS number (35090-95-0), and an indication of the hazards (e.g., "Corrosive").
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[2][6].
-
The SAA must be at or near the point of generation and inspected regularly for any signs of leakage[2].
-
Ensure that the storage area is dry and well-ventilated[1][5].
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup[4][6].
-
Provide them with the necessary information about the waste stream. Do not attempt to transport hazardous waste off-site yourself.
Experimental Protocol: Neutralization (for small quantities, where permissible)
For very small quantities, chemical neutralization may be an option only if permitted by your institution's safety protocols and local regulations. This procedure should be considered a pre-treatment step before collection as hazardous waste, not as a method for drain disposal unless explicitly approved.
Objective: To neutralize the corrosive nature of the amine-containing compound.
Materials:
-
This compound waste
-
Large volume of cold water
-
Dilute solution of a weak acid (e.g., citric acid or acetic acid)
-
Calibrated pH meter
-
Appropriate glass beakers and stir bar
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure a spill kit and appropriate fire extinguisher are readily accessible. Wear all required PPE.
-
Dilution: Slowly add the this compound waste to a large volume of cold water in a suitable container to dilute it.
-
Neutralization: While stirring the diluted solution, slowly add the dilute weak acid. Caution: Avoid using strong acids, as the reaction can be highly exothermic[6].
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH is between 6.0 and 8.0[6].
-
Final Disposal: Once neutralized, the solution must still be collected as hazardous chemical waste. Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Piperidin-4-yl(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS No. 35090-95-0). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as causing severe skin burns and eye damage.[1]
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be utilized:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[2][3] Standard eyeglasses are not a substitute.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[4][5] Always inspect gloves for tears or punctures before use and change them regularly, or immediately if contaminated.[6] For operations with a higher risk of exposure, consider double-gloving.[6]
-
Body Protection: A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs is necessary.[5][6]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and face shield | Protects against splashes and eye contact that can cause severe damage.[1] |
| Hand Protection | Chemically resistant gloves (nitrile or neoprene preferred) | Prevents skin contact which can lead to severe burns.[1][4] |
| Body Protection | Disposable, low-permeability gown with solid front and long sleeves | Protects skin from accidental spills and contamination of personal clothing.[6] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required when there is a risk of inhaling dust or aerosols. |
II. Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risk.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Containment: For procedures with a high potential for generating dust or aerosols, such as weighing or transferring powders, use a vented balance safety enclosure or a glove box.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure.[4][7] Use tools and equipment that minimize the generation of dust.
-
In Solution: Once the compound is in solution, ensure vials are securely sealed to prevent spills or aerosol formation.[7]
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately.[1]
Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials.
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Aqueous solutions containing this compound should be disposed of as hazardous waste.[9] Do not dispose of down the drain.[1]
-
Container Management: Ensure waste containers are leak-proof and kept closed when not in use.[7]
Disposal Method:
-
The recommended method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[9]
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental services company.[9]
IV. Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is required in the event of a spill or exposure.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. PIPERAZIN-1-YL-PYRROLIDIN-1-YL-METHANONE - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
